Product packaging for DL-cysteine hydrochloride hydrate(Cat. No.:CAS No. 116797-51-4)

DL-cysteine hydrochloride hydrate

Cat. No.: B057344
CAS No.: 116797-51-4
M. Wt: 175.64 g/mol
InChI Key: QIJRTFXNRTXDIP-UHFFFAOYSA-N
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Description

Chirality and Stereoisomerism in Cysteine Compounds

Like most amino acids (with the exception of glycine), cysteine possesses a chiral center at its alpha-carbon, the carbon atom adjacent to the carboxyl group. thoughtco.com This chirality means that cysteine can exist as two non-superimposable mirror images, a property known as stereoisomerism. thoughtco.comvaia.com These mirror-image forms are called enantiomers. thoughtco.com

The two enantiomeric forms of cysteine are designated as L-cysteine and D-cysteine. wikipedia.org In biological systems, L-cysteine is the predominantly occurring form and is the one incorporated into proteins during synthesis. bbk.ac.uk D-cysteine is less common in nature but is found in certain biological contexts and acts as a signaling molecule in the mammalian nervous system. wikipedia.orgontosight.ai

The distinction between L- and D- forms is based on the spatial arrangement of the groups around the chiral carbon atom. thoughtco.com While most naturally occurring amino acids have an (S) configuration according to the Cahn-Ingold-Prelog naming convention, L-cysteine is an exception and is designated as (R)-cysteine. thoughtco.compearson.com This is because the sulfur atom in its side chain has a higher atomic number, which alters the priority of the substituents for naming purposes, even though its spatial configuration is analogous to other L-amino acids. thoughtco.comvaia.com

PropertyL-CysteineD-Cysteine
Natural AbundanceProteinogenic, common in all biota wikipedia.orgLess common, acts as a signaling molecule wikipedia.orgontosight.ai
Configuration (Cahn-Ingold-Prelog)R-configuration thoughtco.compearson.comS-configuration
Configuration (D/L System)L-configuration wikipedia.orgD-configuration ontosight.ai
Biological RoleBuilding block of proteins, precursor to glutathione (B108866) wikipedia.orgNeuroprotective effects, research applications wikipedia.orgontosight.ai

A racemic mixture contains equal amounts of the left- and right-handed enantiomers (L- and D-forms) of a chiral molecule. nih.gov Such a mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out.

DL-Cysteine hydrochloride monohydrate is the racemic form of cysteine hydrochloride monohydrate. grandhoyo-aminoacid-en.com It is a white crystalline powder composed of an equimolar mixture of L-cysteine hydrochloride monohydrate and D-cysteine hydrochloride monohydrate. grandhoyo-aminoacid-en.com This form is often produced synthetically and is used as a precursor in the food and pharmaceutical industries. guidechem.comgrandhoyo-aminoacid-en.com For instance, it is involved in the production of meat flavors through reactions with sugars. guidechem.comgrandhoyo-aminoacid-en.com

IdentifierValue
Compound NameDL-Cysteine hydrochloride monohydrate
CAS Number96998-61-7 grandhoyo-aminoacid-en.com
Molecular FormulaC₃H₇NO₂S·HCl·H₂O grandhoyo-aminoacid-en.com
Molecular Weight175.64 g/mol grandhoyo-aminoacid-en.com
AppearanceWhite crystalline powder grandhoyo-aminoacid-en.com
CompositionEqual parts L-cysteine hydrochloride monohydrate and D-cysteine hydrochloride monohydrate

Significance of Cysteine in Biological and Chemical Systems

Cysteine's unique properties, primarily due to its sulfur-containing side chain, make it a crucial molecule in a vast array of biological and chemical processes. ontosight.ai

The defining feature of cysteine is its thiol (-SH) side chain, which makes it one of the two common sulfur-containing amino acids in proteins, the other being methionine. numberanalytics.comyoutube.com The sulfur atom in cysteine's thiol group is highly nucleophilic and reactive. wikipedia.orgbbk.ac.uk This reactivity allows it to easily undergo oxidation-reduction (redox) reactions. bionity.comnumberanalytics.com

One of the most significant reactions is the oxidation of two cysteine molecules to form cystine, which contains a disulfide bond (-S-S-) linking the two residues. bbk.ac.uknumberanalytics.com This disulfide bond is a covalent linkage that plays a critical role in stabilizing the three-dimensional structures of many proteins, particularly those that exist in harsh extracellular environments. wikipedia.orgbbk.ac.uk The formation of these bonds increases protein rigidity and provides resistance to enzymatic degradation. wikipedia.org

The chemical versatility of cysteine's thiol group underpins its involvement in numerous essential biochemical functions. bionity.com

Protein Structure and Folding: Disulfide bonds formed between cysteine residues are vital for the proper folding and stability of many proteins, including enzymes and antibodies. numberanalytics.comhimedialabs.com Protein disulfide isomerase enzymes help catalyze the correct formation of these bonds. wikipedia.org

Antioxidant Defense: Cysteine is a key precursor for the synthesis of glutathione, a major antioxidant in the body. bionity.comcambridge.org Glutathione protects cells from damage caused by reactive oxygen species (ROS) and other free radicals. ontosight.aihimedialabs.com

Enzyme Catalysis: The thiol group of cysteine is often found in the active sites of enzymes (e.g., thiol proteinases), where it can act as a potent nucleophile, participating directly in catalytic reactions. wikipedia.orgbbk.ac.uk

Metal Ion Binding: The sulfur atom in cysteine has a high affinity for metal ions. Cysteine residues are crucial for binding metal cofactors like zinc, iron, and copper in a wide range of proteins and enzymes, such as zinc fingers and cytochrome P450. himedialabs.com This binding is essential for both the structure and function of these metalloproteins. ontosight.ai

Detoxification: Cysteine-containing proteins, such as metallothioneins, can bind tightly to heavy metals like mercury and lead, playing a role in detoxification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClNO3S B057344 DL-cysteine hydrochloride hydrate CAS No. 116797-51-4

Properties

IUPAC Name

2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRTFXNRTXDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10318-18-0, 96998-61-7, 116797-51-4
Record name DL-cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DL-Cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Cysteine Hydrochloride Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Dl Cysteine Hydrochloride Monohydrate

Chemical Synthesis Routes

Chemical synthesis provides several pathways to produce DL-Cysteine, which can then be converted to its hydrochloride monohydrate salt. These routes often involve the creation of a racemic mixture as a direct consequence of the reaction mechanisms.

Racemization of L-Cysteine Precursors

The synthesis of DL-Cysteine can be achieved through the racemization of optically active cysteine precursors. While many processes in peptide synthesis aim to prevent the racemization of cysteine, controlled racemization can be a deliberate strategy. nih.govnih.gov For instance, racemization can occur via the formation of thiazoline intermediates under certain conditions, particularly during acid hydrolysis, which can interconvert L-cysteine to D-cysteine, resulting in a racemic mixture. nih.gov

Synthesis from Thiazoline Derivatives

A significant pathway for DL-Cysteine synthesis involves the use of thiazoline derivatives. Specifically, DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) serves as a key chemical intermediate. nih.gov This method can be coupled with a biotechnological step where microorganisms are used to asymmetrically hydrolyze the DL-ATC. For example, certain bacterial strains, such as those from the Pseudomonas genus, can convert DL-ATC into L-Cysteine. nih.gov In this process, the unreacted D-enantiomer of ATC undergoes spontaneous racemization in the reaction mixture, allowing for a theoretical 100% molar yield of L-Cysteine from the DL-ATC starting material. nih.gov This simultaneous racemization and asymmetric hydrolysis is a highly efficient route. nih.gov The resulting L-cysteine can then be racemized to produce the DL-form if desired. Thiazolidine derivatives, formed from the reaction of L-cysteine with various aldehydes, can also serve as a "delivery system" for cysteine, liberating it through enzymatic or non-enzymatic hydrolysis. mdpi.comnih.gov

Derivation from Beta-Chloroalanine

Beta-chloroalanine is a valuable precursor for the synthesis of cysteine. google.com The reaction involves the substitution of the chlorine atom with a sulfhydryl group. The process can utilize either D-, L-, or DL-beta-chloroalanine as a starting material. For instance, L-cysteine can be synthesized from β-chloro-L-alanine and a sulfur source like sodium sulfide (B99878) in the presence of enzymes such as serine sulfhydrase. google.com Similarly, D-cysteine has been synthesized from 3-chloro-D-alanine and hydrogen sulfide using enzymes from Pseudomonas putida. nih.gov By starting with racemic β-chloro-DL-alanine, it is possible to produce DL-Cysteine. The conversion of L-beta-chloroalanine peptides to L-cysteine peptides has also been demonstrated, highlighting the versatility of this precursor in amino acid synthesis. nih.gov

Production from Hydrolysis of Keratin-Rich Materials

Keratin, a fibrous structural protein found in sources like feathers, hair, and wool, is exceptionally rich in cysteine, making it a primary raw material for cysteine production. uni.opole.plnih.gov The high cysteine content, which forms disulfide bonds, gives keratin its robust structure. nih.govnih.gov To liberate the amino acids, the keratin must be broken down through hydrolysis.

Acidic and Alkaline Hydrolysis Approaches

Chemical hydrolysis using strong acids or bases is a common method for breaking down keratin. nih.gov

Acid Hydrolysis : This method typically employs concentrated hydrochloric acid (e.g., 6 N HCl) at high temperatures (e.g., 110°C) for extended periods (e.g., 24 hours). sciencepg.com While effective at breaking peptide bonds, these harsh conditions can lead to the degradation of certain amino acids. semanticscholar.org However, some studies have shown that cystine can survive acid hydrolysis without being converted to cysteic acid, although some conversion of L-cystine to D-cystine can occur. sciencepg.com

Alkaline Hydrolysis : This approach uses alkaline reagents, such as sodium hydroxide (NaOH), to cleave peptide and disulfide bonds. uni.opole.plnih.gov The process parameters, including the ratio of alkali to keratin, temperature, and reaction time, significantly influence the yield and the molecular weight of the resulting peptides. nih.gov For example, using 1M NaOH at 70°C for just over an hour can yield approximately 29% keratin. nih.gov Alkaline hydrolysis can produce peptides of various sizes, typically ranging from 5.8 to 13 kDa, depending on the specific conditions. nih.gov

Hydrolysis MethodReagents/ConditionsAdvantagesDisadvantages
Acidic Hydrolysis Concentrated HCl, High Temperature (110°C) sciencepg.comEffective peptide bond cleavageCan cause degradation of some amino acids semanticscholar.org
Alkaline Hydrolysis NaOH, Elevated Temperature (e.g., 70°C) nih.govCleaves both peptide and disulfide bonds uni.opole.plProduct has lower nutritional value compared to enzymatic methods

Enzymatic Hydrolysis Methods

Enzymatic hydrolysis offers a milder alternative to harsh chemical methods, preserving the nutritional quality of the amino acids. qut.edu.au This process utilizes specific enzymes, known as keratinases, which are capable of degrading the highly stable keratin structure. nih.govresearchgate.net

These proteolytic enzymes are produced by various microorganisms, including bacteria (Bacillus subtilis), fungi, and actinomycetes. nih.govresearchgate.net The enzymatic process is typically carried out under milder pH (6.0-9.0) and temperature (45-60°C) conditions. nih.gov The advantages of using enzymes include increased degradation efficiency, reduced modification of amino acids, and the production of a higher quality hydrolysate. qut.edu.au The resulting products are soluble proteins, peptides, and amino acids. nih.gov Research has focused on optimizing the enzymatic hydrolysis process to maximize the yield and biological value of the hydrolysates. researchgate.net For instance, using proteases from Acremonium chrysogenium, researchers found that increasing the stock-to-water ratio, enzyme amount, and temperature increased the yield of hydrolysis products. researchgate.net

ParameterChemical Hydrolysis (Acid/Alkaline)Enzymatic Hydrolysis
Conditions High temperature, high pressure, extreme pH uni.opole.plMilder temperature and pH nih.gov
Specificity Non-specific cleavage of peptide and disulfide bonds uni.opole.plSpecific cleavage by keratinases nih.gov
Product Quality Potential for amino acid degradation, lower nutritional value semanticscholar.orgqut.edu.auPreserves amino acid integrity, higher quality product qut.edu.au
Environmental Impact Involves harsh chemicals uni.opole.plMore environmentally friendly process researchgate.net

Fermentation-Based Production of Cysteine and its Derivatives

The industrial production of L-cysteine has historically relied on the hydrolysis of keratin-rich materials such as human hair and animal feathers. researchgate.net However, due to environmental and safety concerns associated with this method, there has been a significant shift towards fermentation-based processes. researchgate.netnih.gov Microbial fermentation offers a more sustainable and controlled method for producing L-cysteine and its derivatives from renewable feedstocks like glucose. researchgate.netnih.gov

Microbial Strains and Bioreactor Conditions

A variety of microorganisms have been engineered for the fermentative production of L-cysteine, with Escherichia coli and Pantoea ananatis being prominent examples. nih.govgoogle.com These strains are often genetically modified to enhance the metabolic pathways leading to L-cysteine synthesis and to overcome the natural cellular regulations that limit its production. nih.gov

Key genetic modifications typically involve:

Enhancing Biosynthesis: This is often achieved by overexpressing a feedback-inhibition-insensitive variant of the cysE gene, which encodes for serine O-acetyltransferase (SAT). SAT is a crucial enzyme in the cysteine biosynthesis pathway. researchgate.netnih.gov

Weakening Degradation: Knocking out genes that encode for L-cysteine desulfhydrases, enzymes responsible for breaking down L-cysteine, helps to increase the intracellular concentration of the desired product. researchgate.net

Exploiting Export Systems: Overexpression of genes involved in L-cysteine transport facilitates the secretion of L-cysteine out of the cell, which can help to mitigate its toxic effects on the microorganism and simplify downstream processing. researchgate.netnih.gov

The cultivation of these engineered strains is carried out in bioreactors under controlled aerobic conditions. google.com Specific parameters are maintained to ensure optimal growth and product formation.

ParameterPreferred RangeParticular PreferenceVery Particular Preference
Incubation Temperature 15-45°C30-37°C-
pH 5.0-8.57.0-
Oxygen Saturation 1-30%1-10%1-5%

This table summarizes the preferred bioreactor conditions for L-cysteine fermentation using mesophilic microorganisms like E. coli or P. ananatis. google.com

A critical component of the fermentation medium is the sulfur source. While sulfates are commonly used, thiosulfate has been shown to be a more effective sulfur source for L-cysteine production in E. coli. researchgate.netnih.gov The use of thiosulfate is advantageous as it requires less NADPH and related energy molecules for its assimilation into L-cysteine. researchgate.netnih.gov

Optimization of Fermentation Processes for Yield and Purity

Optimizing fermentation processes is crucial for achieving high yields and purity of L-cysteine. This involves a multi-faceted approach that goes beyond just the genetic modification of the microbial strains. Key strategies include the careful control of nutrient feeding and the concentration of specific ions in the fermentation medium.

One significant factor in optimizing the final product form is the control of the iron concentration in the fermentation medium. A low iron concentration, specifically a maximum of 8 mg/l, has been shown to favor the production of L-cysteine over its oxidized form, L-cystine, and other derivatives like thiazolidine. google.com This targeted control of iron concentration can increase the fraction of L-cysteine in the fermentation broth to at least 65%. google.com

Fed-batch cultivation is a common strategy employed to enhance L-cysteine production. mdpi.com This involves the continuous or intermittent feeding of nutrients, such as glucose and a sulfur source, to the bioreactor. This approach allows for higher cell densities and prolonged productivity. For instance, in a fed-batch process with E. coli, the maximal achieved L-cysteine concentration was significantly increased to 5.1 g L⁻¹ when a glucose solution was fed constantly. mdpi.com

The following table presents research findings on L-cysteine production using different engineered strains and fermentation strategies.

Microbial StrainFermentation StrategyKey Genetic ModificationsL-Cysteine Titer
Escherichia coli JM1095 L stirred-tank reactor, fed-batchOverexpression of serine biosynthetic pathway enzymes, feedback-insensitive PGDH and SAT, ydeD exporter; deletion of L-cysteine and serine deaminases.5.1 g L⁻¹
Escherichia coli W311015 L stirred-tank bioreactor, continuous independent glucose and ammonium thiosulfate feedingCarrying L-cysteine production plasmids.Increased from shake flask results.
Corynebacterium glutamicumShake flasks, 48h cultivation at 30°CEnhanced L-serine biosynthesis, feedback-insensitive SAT, deletion of CD genes, increased L-cysteine export.947.9 ± 46.5 mg L⁻¹
Escherichia coli LH161.5 L reactor, process optimizationImproved sulfur conversion rate, increased carbon flux, controlled expression of sulfur regulators.7.50 g/L
Recombinant E. coliBatch replenishment fermentationSynergistic expression of carbon and sulfur modules, systematic metabolic engineering.11.94 g/L

This table showcases the impact of different microbial strains, genetic modifications, and fermentation strategies on the final L-cysteine yield. mdpi.commdpi.com

Crystallization Techniques for Monohydrate Formation

Following fermentation and initial purification steps, the formation of DL-Cysteine hydrochloride monohydrate crystals is a critical downstream process. Crystallization from aqueous solutions is the primary method employed to obtain the final, purified product.

Controlled Crystallization from Aqueous Solutions

Controlled crystallization is essential for obtaining high-purity crystals with a desirable particle size. The process typically involves concentrating an aqueous solution of L-cysteine hydrochloride to induce nucleation and subsequent crystal growth. google.com One common laboratory-scale method is the slow evaporation solution technique. asianpubs.org In this method, a saturated solution is prepared, often by dissolving high-purity L-cysteine hydrochloride monohydrate in water, and allowing the solvent to evaporate slowly over a period of time. asianpubs.org For instance, good quality single crystals have been obtained after 25 days using this technique. asianpubs.org

The process can be initiated from a purified L-cysteine fermentation broth. After separation and purification steps, which may involve ion-exchange chromatography, an L-cysteine hydrochloride eluent is obtained. google.com This eluent is then concentrated to facilitate crystallization. The formation of crystal nuclei and their subsequent growth can be influenced by cooling and aging the concentrated solution. google.com Once the crystals have formed, they are recovered from the resulting slurry through solid-liquid separation techniques such as filtration, followed by washing and drying. google.com

Influence of Temperature and Concentration on Crystal Growth

Temperature and concentration are critical parameters that significantly influence the nucleation and growth of DL-Cysteine hydrochloride monohydrate crystals. The solubility of L-cysteine hydrochloride is dependent on both temperature and the concentration of hydrochloric acid in the solution. googleapis.com

At temperatures of 20°C and above, the solubility of L-cysteine in an aqueous solution containing approximately 15% by weight of hydrochloric acid increases significantly, reaching a maximum at about 20% hydrochloric acid. googleapis.com However, at higher hydrochloric acid concentrations, the solubility decreases sharply. googleapis.com This solubility behavior is exploited in purification and crystallization processes.

For instance, a method for separating the monohydrate involves holding a solution containing L-cysteine, L-cystine, and other impurities at a temperature of at least 20°C to first separate out the less soluble components. google.com Subsequently, the solution is cooled to a temperature not exceeding 10°C, which reduces the solubility of L-cysteine hydrochloride and promotes the crystallization of the monohydrate form. google.com

The concentration of the L-cysteine hydrochloride solution is a direct driver for crystallization. Research has shown that nucleation of L-cysteine hydrochloride monohydrate occurs when the concentration reaches 200 g/L or more. google.com At concentrations of 300 g/L and above, rapid crystallization can be achieved. google.com

The following table illustrates the effect of concentration on the crystallization of L-cysteine hydrochloride monohydrate.

Concentration of L-cysteine hydrochlorideObservationPurity of Crystals
≥ 200 g/LNucleation occurred≥ 99%
≥ 300 g/LRapid crystallization occurred during concentration≥ 99%

This table demonstrates the relationship between concentration and the onset of crystallization for L-cysteine hydrochloride monohydrate from aqueous solutions. google.com

The thermal stability of the grown crystals has also been investigated. L-cysteine hydrochloride monohydrate crystals are reported to be stable up to 108.7°C. icm.edu.pl

Advanced Characterization Techniques for Dl Cysteine Hydrochloride Monohydrate

Spectroscopic Analysis

Spectroscopic analysis provides a detailed fingerprint of the compound, revealing information about its functional groups, the local environment of specific atoms, and its low-frequency vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in DL-Cysteine hydrochloride monohydrate. The infrared spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent chemical bonds.

Key vibrational bands observed in the FTIR spectrum include a broad band typically seen between 3500-3000 cm⁻¹, which corresponds to the asymmetric stretching of the ammonium group (NH₃⁺). A weak, narrow signal attributed to the thiol (-SH) group stretch is observable around 2611 cm⁻¹. researchgate.net The asymmetric and symmetric stretching modes of the carboxyl group (-COOH, though present as a zwitterion) are found at approximately 1741 cm⁻¹ and 1520 cm⁻¹, respectively. Additionally, less intense peaks at 1628 cm⁻¹ and 1573 cm⁻¹ are assigned to the asymmetric and symmetric bending of the NH₃⁺ group. researchgate.net FTIR analysis, often performed using techniques like Attenuated Total Reflection (ATR-FTIR), is a robust method for determining the chemical composition of cysteine compounds with minimal sample preparation. myfoodresearch.com

Interactive Data Table: Key FTIR Vibrational Frequencies for DL-Cysteine Hydrochloride Monohydrate

Vibrational ModeWavenumber (cm⁻¹)Functional Group
Asymmetric Stretch3500-3000 (broad)NH₃⁺
Thiol Stretch~2611 (weak)-SH
Asymmetric C=O Stretch~1741-COOH
Asymmetric NH₃⁺ Bend~1628NH₃⁺
Symmetric NH₃⁺ Bend~1573NH₃⁺
Symmetric C=O Stretch~1520-COOH

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and can effectively monitor changes in the thiol group and disulfide bonds. rsc.org

The FT-Raman spectrum of L-cysteine hydrochloride monohydrate, a stereoisomer with similar vibrational modes to the DL- form, confirms the presence of all expected vibrational modes within the molecule. researchgate.net Studies on L-cysteine have shown that the S-H stretching mode is typically observed between 2520 cm⁻¹ and 2580 cm⁻¹. doi.org Raman spectroscopy is a valuable tool for distinguishing between different forms and modifications of cysteine, such as the formation and breakage of disulfide bonds. rsc.org The combination of Raman spectroscopy with chemometric analysis has been successfully used to discriminate and classify samples containing cysteine. myfoodresearch.com

Interactive Data Table: Selected Raman Shifts for Cysteine Hydrochloride Monohydrate

Vibrational AssignmentWavenumber (cm⁻¹)Reference
S-H Stretch2520-2580 doi.org
Various Vibrational Modes198 and others researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of specific atomic nuclei. For DL-Cysteine hydrochloride monohydrate, solid-state NMR is particularly insightful.

Solid-state ³⁵Cl and ³⁷Cl NMR spectroscopy is a highly sensitive technique for characterizing the environment of the chloride ion in crystalline solids. nih.gov This method provides detailed information on the chlorine electric field gradient (EFG) and chemical shift (CS) tensors, which are directly related to the local molecular and electronic structure around the chlorine nucleus. nih.govresearchgate.net

A study on L-cysteine hydrochloride monohydrate utilized high-field solid-state ³⁵Cl and ³⁷Cl NMR to precisely measure these parameters. The analysis of spectra acquired from stationary powdered samples at magnetic fields of 11.75 T and 21.1 T allowed for the determination of the quadrupolar coupling constant (Cₑ) and the chemical shift anisotropy (CSA). researchgate.net These parameters are sensitive to the hydrogen bonding network involving the chloride ion. pascal-man.com

Interactive Data Table: Solid-State ³⁵Cl NMR Parameters for L-Cysteine Hydrochloride Monohydrate

ParameterValueMagnetic Field (T)
Quadrupolar Coupling Constant (Cₑ)4.88 MHz11.75 & 21.1
Asymmetry Parameter (ηₑ)0.5111.75 & 21.1
Chemical Shift Anisotropy (δ_iso)36 ppm11.75 & 21.1
Chemical Shift Span (Ω)50 ppm11.75 & 21.1

Data derived from studies on the L-enantiomer, which is expected to have a nearly identical local chlorine environment to the DL-racemate in the solid state. researchgate.netcdnsciencepub.com

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, investigates low-frequency collective vibrational modes of molecules in a crystal lattice, such as intermolecular hydrogen bond vibrations. nih.gov This technique is particularly sensitive to the crystalline structure and hydration state of materials. researchgate.net

For L-cysteine hydrochloride monohydrate (LCHM), THz time-domain spectroscopy (THz-TDS) has been used to analyze its absorption peaks in the 0.2–2.0 THz range. researchgate.net The THz spectrum is influenced by diverse collective vibrations of the molecules, with intermolecular hydrogen bonds playing a critical role in the far-infrared response. nih.gov

A comparative study of L-cysteine hydrochloride monohydrate (LCHM) and its anhydrous form, L-cysteine hydrochloride (LCH), using THz spectroscopy revealed a high degree of similarity in their absorption spectra. researchgate.netspectroscopyonline.com Despite the susceptibility of terahertz waves to water of crystallization, both forms exhibit characteristic absorption peaks at nearly the same positions: 1.15 THz, 1.76 THz, and 2.40 THz. spectroscopyonline.com

The primary difference observed was a slightly higher intensity of the characteristic peaks for the monohydrate form (LCHM). spectroscopyonline.com This similarity is attributed to the dominance of van der Waals interactions in both crystal structures, which may conceal the expression of hydrogen bonds generated by the water of crystallization in the LCHM terahertz spectrum. The higher peak intensity in LCHM is explained by its higher molecular polarity. researchgate.netspectroscopyonline.com

Interactive Data Table: Experimental THz Absorption Peaks for L-Cysteine Hydrochloride Monohydrate (LCHM) and Anhydrous L-Cysteine Hydrochloride (LCH)

CompoundPeak 1 (THz)Peak 2 (THz)Peak 3 (THz)
LCHM1.151.762.40
LCH1.151.762.40

Terahertz (THz) Spectroscopy

Diffraction Methods

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic and molecular structure of a crystalline solid. For this technique, a single, high-quality crystal of the compound is required. When a focused beam of X-rays is directed at the crystal, it diffracts the beams into a specific pattern of spots. The intensity and arrangement of these spots are used to construct a three-dimensional electron density map of the crystal, from which the atomic positions can be determined with high precision.

Studies on the closely related L-Cysteine hydrochloride monohydrate have shown that it crystallizes in the orthorhombic system with the non-centrosymmetric space group P212121. asianpubs.orgresearchgate.netsigmaaldrich.com The unit cell parameters obtained from SCXRD analysis provide the fundamental dimensions of the repeating unit in the crystal lattice.

Table 1: Crystallographic Data for L-Cysteine Hydrochloride Monohydrate from SCXRD

Parameter Value Reference
Crystal System Orthorhombic asianpubs.org
Space Group P212121 asianpubs.orgresearchgate.net
a 19.425 Å asianpubs.org
b 7.115 Å asianpubs.org
c 5.289 Å asianpubs.org

This data is for the L-enantiomer, as detailed studies on the DL-racemate crystal structure are less common. The crystallographic parameters for the DL-form may differ.

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze microcrystalline samples. Instead of a single crystal, a fine powder of the material is used, which consists of a vast number of tiny, randomly oriented crystallites. When exposed to an X-ray beam, these crystallites collectively diffract the X-rays at all possible angles prescribed by Bragg's Law, producing a characteristic diffraction pattern of concentric rings.

The PXRD pattern serves as a unique "fingerprint" for a crystalline solid, making it highly useful for:

Phase Identification: Comparing the experimental pattern to databases of known materials to confirm the identity of DL-Cysteine hydrochloride monohydrate.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Lattice Parameter Confirmation: The positions of the diffraction peaks can be used to calculate the unit cell parameters, which can then be compared with data obtained from SCXRD for verification. scielo.br

For example, in the analysis of similar compounds, the PXRD pattern is recorded and the observed 2θ and d-spacing values are used to confirm the lattice parameters determined by single-crystal studies. researchgate.net

High-Resolution X-ray Diffraction (HRXRD) is a specialized diffraction technique employed to assess the quality and perfection of single crystals. Unlike conventional XRD, HRXRD uses highly monochromatic and collimated X-ray beams, enabling the detection of minute deviations from a perfect crystal structure. hbni.ac.in

The primary application of HRXRD in the study of crystalline materials like DL-Cysteine hydrochloride monohydrate is the evaluation of crystalline perfection. This is often quantified by measuring the full width at half maximum (FWHM) of the diffraction peaks (rocking curves). hbni.ac.in A narrow FWHM value is indicative of a high degree of crystalline perfection with minimal defects.

HRXRD can reveal subtle structural features such as:

Mosaic Spread: The distribution of orientations of small crystalline blocks within a larger crystal.

Lattice Strain: Small, non-uniform distortions in the crystal lattice.

Structural Grain Boundaries: The presence of very low-angle boundaries between different crystalline regions within the sample. researchgate.net

Analysis of the HRXRD curve shape can provide detailed information on the nature and density of dislocations and other structural imperfections that may have been introduced during the crystal growth process. hbni.ac.inresearchgate.net

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating components from a mixture and quantifying the amount of a specific analyte. High-Performance Liquid Chromatography is a particularly powerful tool for the analysis of amino acids and their derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify compounds. In the context of DL-Cysteine hydrochloride monohydrate, HPLC is employed to determine its purity and concentration in various samples, including pharmaceutical formulations and biological matrices.

A typical HPLC method for cysteine analysis involves a stationary phase (a column, often C18) and a mobile phase (a solvent mixture). The separation is based on the differential partitioning of the analyte between the two phases. However, cysteine lacks a strong chromophore, making it difficult to detect using standard UV-Vis detectors at typical wavelengths. To overcome this limitation, derivatization is required. actascientific.comactascientific.com A method for measuring L-cysteine content has been developed using a normal-phase silica gel bonded diol chromatographic column and selecting a detection wavelength of 200nm where cysteine has greater absorption. google.com

Derivatization is a chemical process that converts an analyte into a derivative with properties that are more suitable for analysis. actascientific.com For HPLC analysis of cysteine, this involves attaching a molecule (a derivatizing agent) that imparts strong UV absorbance or fluorescence, thereby enhancing detection sensitivity and selectivity. actascientific.com

Pre-column Derivatization: In this approach, the derivatization reaction is performed before the sample is injected into the HPLC column. actascientific.comactascientific.com The amino acid is mixed with the derivatizing reagent, and after the reaction is complete, the resulting derivatives are separated on a reversed-phase column. actascientific.com

Advantages: Offers versatility and can lead to improved separation and higher sensitivity. actascientific.com The automation of this process can increase throughput. nih.gov

Disadvantages: Can be complex, may produce multiple derivative products, and reagent-related peaks can interfere with the analysis. actascientific.comcreative-proteomics.com

Common Reagents: Phenyl isothiocyanate (PITC), dansyl chloride, and o-phthalaldehyde (OPA) with a thiol are frequently used. actascientific.comcreative-proteomics.com

Post-column Derivatization: This technique involves separating the underivatized analyte on the HPLC column first. The column effluent is then mixed with the derivatizing reagent in a reaction coil after the column and before the detector. actascientific.comactascientific.com

Advantages: Highly reproducible, not prone to interference from multiple derivative products, and can detect underivatized compounds simultaneously if they have a response. creative-proteomics.com

Disadvantages: Requires specialized equipment (a post-column reactor and a second pump for the reagent), and the reaction must be rapid. creative-proteomics.com

Common Reagents: Ninhydrin and o-phthalaldehyde (OPA) are classic reagents for the post-column derivatization of amino acids. actascientific.com

Table 2: Comparison of Derivatization Strategies for HPLC Analysis of Cysteine

Feature Pre-column Derivatization Post-column Derivatization
Reaction Point Before HPLC separation After HPLC separation
Reproducibility Can be variable Generally excellent creative-proteomics.com
Instrumentation Standard HPLC system Requires additional pump and reactor
Potential Issues Multiple derivative peaks, reagent interference actascientific.comcreative-proteomics.com Potential for band broadening in reactor

| Common Reagents | PITC, Dansyl chloride, OPA/thiol actascientific.comcreative-proteomics.com | Ninhydrin, OPA actascientific.com |

The choice between pre-column and post-column derivatization depends on the specific analytical requirements, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Ultraviolet (UV) Detection Methods

Direct UV detection of cysteine is challenging due to its low intrinsic ultraviolet absorption. Cysteine exhibits a weak absorption maximum at approximately 195-200 nm, a region where many solvents and other sample components can interfere, and the absorption lacks a characteristic peak. longdom.org To overcome this limitation, pre- or post-column derivatization techniques are commonly employed in conjunction with liquid chromatography. These methods involve reacting the cysteine molecule with a labeling agent that introduces a chromophore, a functional group that absorbs UV light at a higher and more specific wavelength. longdom.orgnih.gov

One common derivatization agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amino group of cysteine to form a derivative that can be detected by UV spectrophotometry at around 265 nm. longdom.org This approach significantly enhances the sensitivity and selectivity of the analysis. Another method involves the use of o-phthalaldehyde (OPA) in the presence of a thiol-containing reagent, which reacts with primary amines to produce highly fluorescent isoindole derivatives that can also be detected by UV absorption. nih.govresearchgate.netsemanticscholar.org

A discoloration spectrophotometric method has also been developed for the determination of cysteine. This indirect method is based on the reduction of Cu²⁺ to Cu⁺ by the sulfhydryl group of cysteine in an alkaline medium. The decrease in the amount of Cu²⁺ is then measured by adding a chromogenic reagent, bis-cyclohexanone oxalyldihydrazone (BCO), which forms a colored complex with Cu²⁺ that absorbs at 602 nm. The decrease in absorbance is proportional to the concentration of cysteine. e3s-conferences.org

Table 1: Comparison of UV Detection Methods for Cysteine

MethodPrincipleDerivatization AgentDetection Wavelength (nm)Key Advantages
Direct UV Detection Intrinsic UV absorption of the peptide bond.None~195-200Simple, no derivatization required.
Pre-column Derivatization with FMOC-Cl Reaction with the amino group to form a UV-active derivative.9-fluorenylmethyl chloroformate (FMOC-Cl)~265High sensitivity and selectivity.
Pre-column Derivatization with OPA Reaction with the primary amino group to form a UV-active isoindole derivative.o-phthalaldehyde (OPA)~340Rapid reaction, good sensitivity.
Discoloration Spectrophotometry Indirect measurement based on the reduction of Cu²⁺ by cysteine.bis-cyclohexanone oxalyldihydrazone (BCO) for Cu²⁺602Suitable for samples where derivatization of cysteine is problematic.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography (IEC) is a powerful technique for the separation of amino acids, including cysteine, based on their net charge. In this method, the stationary phase consists of a resin with charged functional groups. For the analysis of cysteine, which is an acidic amino acid, an anion-exchange resin is typically used. The separation is based on the reversible interaction between the charged amino acid and the charged stationary phase. europa.eu

The process involves extracting free amino acids from the sample, followed by the precipitation of macromolecules. The resulting solution is adjusted to a specific pH to ensure that the amino acids carry a net charge that allows for their binding to the IEC column. The separation is then achieved by eluting the bound amino acids with a mobile phase of controlled pH or ionic strength. As the pH or ionic strength of the mobile phase changes, the net charge of the amino acids is altered, leading to their differential elution from the column. europa.eu

For the detection of the separated amino acids, a post-column derivatization step is often employed. A common reagent for this purpose is ninhydrin, which reacts with the amino acids to produce a colored compound that can be detected by a photometric detector at 570 nm. europa.eu It is important to note that in some procedures, cysteine may be oxidized to the more stable cysteic acid prior to analysis to ensure accurate quantification. europa.eu

Ultra Performance Liquid Chromatography (UPLC) with Pre-Column Derivatization

Ultra Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. When coupled with pre-column derivatization, UPLC is a highly effective method for the analysis of DL-Cysteine hydrochloride monohydrate. longdom.org

A widely used derivatization reagent for UPLC analysis of amino acids is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), available in the Waters AccQ•Tag Ultra Derivatization Kit. waters.com This reagent reacts with both primary and secondary amines to form stable, fluorescent derivatives that can be readily separated and quantified. waters.com The derivatization process is straightforward and occurs in an aqueous environment, making it tolerant to common sample components like buffer salts. The resulting derivatives are separated on a reversed-phase UPLC column using a gradient elution, and detection is typically performed using a UV or fluorescence detector. longdom.orgwaters.com

Another effective derivatization agent for UPLC is 9-fluorenylmethyl chloroformate (FMOC-Cl). longdom.org The reaction with cysteine produces a derivative that can be accurately quantified. longdom.org The separation is achieved on a UPLC system with a gradient mobile phase, and UV detection is performed at 265 nm. longdom.org This method has been successfully validated for the separation and quantification of cysteine hydrochloride monohydrate. longdom.org

Table 2: UPLC Pre-Column Derivatization Reagents for Cysteine Analysis

Derivatization ReagentAbbreviationReactive Group on CysteineDetection MethodKey Features
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate AQCPrimary and secondary aminesUV/FluorescenceForms stable derivatives, tolerant to sample matrix. waters.com
9-fluorenylmethyl chloroformate FMOC-ClPrimary and secondary aminesUVWell-established reagent, provides good sensitivity. longdom.org
o-phthalaldehyde OPAPrimary aminesFluorescenceRapid reaction, but less fluorescent with cysteine. nih.govresearchgate.net

Electrochemical Sensing and Biosensor Development

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the determination of cysteine. These techniques are based on the electrochemical oxidation of the thiol group of cysteine at the surface of an electrode.

Chemically Modified Electrodes

To enhance the sensitivity and selectivity of electrochemical detection, the working electrode is often modified with various materials. These modifications can catalyze the oxidation of cysteine, leading to a lower oxidation potential and a higher current response. acs.org

Nanomaterials have shown great promise in the development of chemically modified electrodes for cysteine sensing due to their unique properties, such as large surface area and high conductivity. mdpi.com Examples of nanomaterials used to modify electrodes for cysteine detection include:

Ordered Mesoporous Carbon (OMC): OMC-modified glassy carbon electrodes have demonstrated excellent electrocatalytic activity towards the oxidation of L-cysteine. acs.org

Palladium Nanoparticles on Ti3C2Tx (MXene): A sensor based on a glassy carbon electrode modified with palladium nanoparticles supported on MXene nanosheets exhibited a low detection limit and high selectivity for L-cysteine. rsc.org

Manganese Dioxide (MnO2) Nanoparticles: A glassy carbon electrode modified with electrodeposited MnO2 nanoparticles showed good catalytic ability for the electrochemical oxidation of L-cysteine with a wide linear range and a low detection limit. tandfonline.com

Reduced Graphene Oxide: Electrodes modified with reduced graphene oxide have also been employed for the electrochemical detection of L-cysteine. enpress-publisher.comresearchgate.net

These chemically modified electrodes can be used in techniques such as cyclic voltammetry and amperometry to quantify cysteine in various samples. acs.orgtandfonline.comenpress-publisher.com

Table 3: Performance of Chemically Modified Electrodes for Cysteine Detection

Electrode ModificationAnalytical TechniqueLinear RangeLimit of Detection (LOD)Reference
Ordered Mesoporous Carbon/Glassy Carbon Electrode Amperometry18 to 1000 µmol L⁻¹50 nmol L⁻¹ acs.org
Pd@Ti3C2Tx (MXene)/Glassy Carbon Electrode Not specified0.5 to 10 µM0.14 µM rsc.org
MnO2 Nanoparticles/Glassy Carbon Electrode Amperometry1.0 × 10⁻⁶ to 6.4 × 10⁻⁴ M8.0 × 10⁻⁷ M tandfonline.com
Reduced Graphene Oxide/Glassy Carbon Electrode with Horseradish Peroxidase Cyclic Voltammetry0 µM to 1 mM0.32 µM enpress-publisher.comresearchgate.net

Enzyme-Based Biosensors for Cysteine Detection

Enzyme-based biosensors utilize the high specificity of enzymes to achieve selective detection of the target analyte. For cysteine detection, enzymes that catalyze a reaction involving cysteine can be immobilized on an electrode surface.

An example of an enzyme-based biosensor for L-cysteine involves the immobilization of horseradish peroxidase (HRP) on a reduced graphene oxide-modified glassy carbon electrode. enpress-publisher.comresearchgate.net The sensor operates based on the electrocatalytic activity of HRP towards the oxidation of L-cysteine. enpress-publisher.comresearchgate.net The electrochemical response, measured by cyclic voltammetry, is proportional to the concentration of L-cysteine. enpress-publisher.comresearchgate.net This biosensor has demonstrated a wide linear range and a low detection limit, and has been successfully applied to the determination of L-cysteine in blood samples. enpress-publisher.comresearchgate.net

Genetically-encoded fluorescent biosensors for cysteine and its oxidized form, cystine, are also being developed. kuleuven.be These biosensors combine a fluorescent protein reporter with a specific cysteine or cystine-binding protein. The binding of the analyte induces a change in the fluorescence of the reporter protein, allowing for real-time monitoring of cysteine levels in living cells. kuleuven.be

Other Analytical Approaches

Beyond the aforementioned techniques, other analytical methods have been developed for the detection and quantification of cysteine.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can be used for the detection of molecules adsorbed on nanostructured metal surfaces. A SERS-based sensor for L-cysteine has been developed using functionalized silver nanoparticles. This method offers a low detection limit and a wide linear detection range. nih.gov

Colorimetric Nanosensors: Colorimetric sensors provide a simple and visual method for the detection of analytes. A colorimetric nanosensor for cysteine has been fabricated based on magnetic-sulfur, nitrogen-doped graphene quantum dots and gold nanoparticles. The presence of cysteine induces a color change in the gold nanoparticle solution, which can be quantified spectrophotometrically. This sensor has a very low limit of detection and has been applied to the analysis of cysteine in human serum and urine samples. sharif.edu

Flow Injection Spectrophotometry

Flow Injection Analysis (FIA) is a highly automated and rapid analytical technique well-suited for the determination of cysteine. Its advantages include high reproducibility and a significant sample throughput, with some methods capable of processing up to 240 samples per hour. myfoodresearch.comresearchgate.net The principle of FIA for cysteine often involves a chemical reaction that produces a colored or fluorescent product, which is then measured spectrophotometrically.

Several FIA methods have been developed, each utilizing a different chemical reaction:

Molybdophosphate Reaction: One method involves the use of 18-molybdophosphate (18-AMP) as a derivatizing reagent. Cysteine reduces the 18-AMP complex, and the resulting product is measured at a maximum absorbance of 820 nm. myfoodresearch.comresearchgate.net This technique demonstrates a linear analytical range for cysteine from 1 × 10⁻⁵ to 1 × 10⁻⁴ M, with a limit of detection (LOD) of 0.03 mM. myfoodresearch.com

Palladium(II) Complexation: Another approach is based on the reaction between cysteine and Palladium(II) ions, which forms a distinct yellow complex. This method provides a limit of detection of 5.84 µmol/L without requiring prior sample pretreatment. myfoodresearch.com A similar method developed for N-acetyl-L-cysteine, a cysteine derivative, uses the formation of a yellow complex with Pd(II) that is measured at 380 nm. researchgate.net

Copper(II) Complex Reduction: A method for the related compound N-acetyl-L-cysteine (NAC) is based on a redox reaction where NAC reduces a complex of Copper(II) and bathocuproine disulfonate (BCS). This reaction produces an orange-colored complex, [Cu(BCS)₂]³⁻, which is quantified by measuring its absorption at a wavelength of 483 nm. srce.hr This FIA system achieves a linear calibration in the concentration range of 3.0 × 10⁻⁷ to 3.0 × 10⁻⁵ mol L⁻¹. srce.hr

The operational parameters for FIA systems are meticulously optimized to ensure maximum sensitivity and efficiency. Key parameters include the flow rate of reagents, the volume of the injected sample, and the length of the reaction coil. srce.hr

Table 1: Comparison of Flow Injection Analysis (FIA) Methods for Cysteine and Derivatives

Method/Reagent Analyte Principle Detection Wavelength (λmax) Linear Range Limit of Detection (LOD) Throughput (samples/hr)
18-Molybdophosphate (18-AMP) myfoodresearch.comresearchgate.net Cysteine Redox Reaction 820 nm 1x10⁻⁵ - 1x10⁻⁴ M 0.03 mM 240
Palladium(II) ions myfoodresearch.com Cysteine Complexation Not Specified Not Specified 5.84 µmol/L Not Specified
Copper(II)-Bathocuproine Disulfonate (BCS) srce.hr N-acetyl-L-cysteine Redox Reaction 483 nm 3x10⁻⁷ - 3x10⁻⁵ M Not Specified 120

Gold Nanoparticle-Based Colorimetric Assays

Gold nanoparticle (AuNP) based colorimetric assays offer a simple, rapid, and highly sensitive method for the detection of cysteine. nih.gov The underlying principle is based on the distance-dependent optical properties of AuNPs. nih.gov Colloidal solutions of well-dispersed AuNPs typically exhibit a distinct wine-red color due to a phenomenon known as localized surface plasmon resonance (LSPR), with a characteristic absorption peak around 520 nm. researchgate.netacs.org

The detection mechanism relies on cysteine's ability to induce the aggregation of these nanoparticles. The strong affinity between the sulfur atom of cysteine's thiol group and the gold surface causes cysteine molecules to bind to the AuNPs. researchgate.net This binding displaces the stabilizing citrate ions on the nanoparticle surface, leading to the aggregation of the AuNPs. researchgate.net When the nanoparticles aggregate, their LSPR properties change, resulting in a red-shift of the absorption peak and a corresponding visual color change from red to purple or blue. nih.gov

This color change can be observed with the naked eye for qualitative assessment or quantified using a UV-Vis spectrophotometer for precise measurement. The concentration of cysteine is correlated with the degree of aggregation and the resulting change in the absorption spectrum. Several studies have demonstrated the effectiveness of this method, with some achieving a limit of detection as low as 10 nM. nih.gov The sensitivity of the assay can be further enhanced by the addition of certain metal ions, such as Copper(II), which can form stable chelate complexes with the surface-bound cysteine, further facilitating nanoparticle aggregation and yielding a detection limit of 5 nM. rsc.org

Table 2: Research Findings for AuNP-Based Cysteine Detection

Key Parameter Observation/Finding
Principle Cysteine-induced aggregation of AuNPs. nih.gov
Mechanism Interaction between the thiol group of cysteine and the AuNP surface causes aggregation. researchgate.net
Visual Detection Color change from red to blue/purple. nih.gov
Spectrophotometric Detection A red-shift in the LSPR peak, measured by UV-Vis spectroscopy. nih.gov
Limit of Detection (LOD) Can reach the nanomolar range (e.g., 5 nM to 10 nM). nih.govrsc.org
Enhancement Addition of Cu²⁺ ions can increase sensitivity. rsc.org

| Selectivity | The method shows excellent selectivity for cysteine over other amino acids. nih.gov |

Titrimetric Methods for Cysteine Determination

Titrimetry represents a classic and reliable approach for the quantification of cysteine. These methods are based on a complete chemical reaction between the analyte (cysteine) and a titrant of known concentration. Various types of titrations, including complexometric and redox methods, have been successfully applied.

Complexometric Titration

A direct titrimetric method for L-cysteine hydrochloride has been developed using a standard solution of copper(II) chloride as the titrant. zobodat.at This method is performed in a citrate buffer at a pH of 6.0. The endpoint is detected visually using 4-(-2 Thiazoly-azo) resorcin (TAR) as an indicator. Initially, the reaction mixture is yellow; as the copper(II) chloride solution is added, it reacts quantitatively with the cysteine. Once all the cysteine has reacted, the excess copper(II) ions form a pink-colored complex with the TAR indicator, signaling a sharp and clear endpoint from yellow to pink. zobodat.at Potentiometric studies have confirmed that copper forms a 1:2 complex with cysteine hydrochloride in this reaction. zobodat.at

Table 3: Example Data for Complexometric Titration of 0.001 M L-Cysteine HCl

Volume of 0.001 M L-Cysteine HCl (ml) Volume of 0.001 M Copper Chloride used (ml)
1.00 0.50
2.00 1.00
3.00 1.50
4.00 2.00
5.00 2.50

Data derived from the 1:2 stoichiometric relationship reported in the literature. zobodat.at

Redox Titrations

Redox titrations for cysteine often involve its oxidation. Iodimetric titration is a well-established method where iodine is used as the titrant. In an acidic medium, iodine oxidizes the thiol group of cysteine to form cystine, a disulfide. nih.gov

2 Cysteine + I₂ → Cystine + 2H⁺ + 2I⁻

The successful application of this method requires careful control of reaction conditions, as the oxidation can be sensitive to factors like pH and temperature. nih.gov

Other oxidizing agents have also been employed as titrants, including N-bromophthalimide and 1,3-dibromo-5,5-dimethylhydantoin. researchgate.net Additionally, indirect titration methods, also known as back titrations, are utilized. For instance, the related compound cystine can be determined by reacting it with an excess of an oxidizing agent like diperoxyadipic acid. The unreacted excess oxidant is then determined by adding potassium iodide and titrating the liberated iodine with a standard sodium thiosulfate solution. moca.net.uaresearchgate.net

Stereochemical Aspects and Optical Resolution of Dl Cysteine Hydrochloride Monohydrate

Techniques for Optical Resolution

The resolution of DL-cysteine hydrochloride monohydrate into its constituent enantiomers is primarily achieved through crystallization-based methods. These techniques exploit the differences in the crystal structure and solubility of the racemic compound versus the pure enantiomers.

Preferential crystallization is a widely used industrial method for the optical resolution of racemates that form a conglomerate, which is a mechanical mixture of crystals of the two enantiomers. In the case of DL-cysteine hydrochloride, it exists as a racemic compound, meaning the D- and L-enantiomers co-crystallize in the same unit cell. However, under specific conditions, it is possible to induce the preferential crystallization of one enantiomer from a supersaturated solution of the racemate.

The process involves preparing a supersaturated solution of DL-cysteine hydrochloride in a suitable solvent, typically water. The temperature of the solution is carefully controlled to maintain a metastable state where spontaneous crystallization is unlikely to occur. The key to this method is to then introduce seed crystals of the desired enantiomer, which induces the crystallization of only that enantiomer from the racemic mixture. The solubility of the racemic DL-cysteine hydrochloride is higher than that of the individual L- or D-cysteine hydrochloride monohydrate, a crucial factor for the success of this method. The resolution is preferably carried out at temperatures at or below approximately 45°C, with a practical lower limit of around 10°C to avoid high solution viscosity and slow crystal growth rates.

ParameterPreferred ConditionRationale
Starting Material DL-Cysteine HydrochlorideA stable form of the racemic mixture.
Solvent Aqueous solutionCysteine hydrochloride has good solubility in water.
State of Solution SupersaturatedProvides the driving force for crystallization.
Temperature 10°C to 45°CBalances solubility, crystal growth rate, and solution viscosity.

The success of preferential crystallization hinges on the introduction of optically pure seed crystals of the desired enantiomer into the supersaturated racemic solution. These seed crystals act as templates, promoting the growth of crystals with the same chirality.

The process is initiated by creating a saturated or supersaturated aqueous solution of DL-cysteine hydrochloride. This solution is then inoculated with a small quantity of either L-cysteine hydrochloride monohydrate or D-cysteine hydrochloride monohydrate seed crystals. The introduction of these seeds disrupts the metastable equilibrium and initiates the crystallization of the corresponding enantiomer. The crystals are then allowed to grow under controlled temperature and agitation. Once a sufficient amount of the desired enantiomer has crystallized, the solid is separated from the mother liquor. The process can then be repeated by adding the opposite enantiomer's seed crystals to the remaining solution to crystallize the other enantiomer.

StepDescriptionKey Factor
1. Solution Preparation A saturated or supersaturated aqueous solution of DL-cysteine hydrochloride is prepared.Achieving the correct level of supersaturation is critical.
2. Inoculation The solution is seeded with optically pure crystals of either L- or D-cysteine hydrochloride monohydrate.The purity and crystalline form of the seed crystals are important.
3. Crystallization The desired enantiomer crystallizes out of the solution.Controlled cooling and agitation promote crystal growth.
4. Separation The crystallized enantiomer is separated from the mother liquor.Efficient separation prevents contamination with the other enantiomer.

Racemization of L-Cysteine for D-Cysteine Production

One effective method for the racemization of optically active amino acids involves heating the amino acid in an acetic acid medium in the presence of a catalytic amount of an aliphatic or aromatic aldehyde. For instance, L-cysteine can be racemized by heating it in acetic acid at temperatures between 80-100°C with a small amount of salicylaldehyde (B1680747) as a catalyst. This process proceeds through the formation of a Schiff base intermediate, which facilitates the removal and re-addition of the alpha-proton, leading to a loss of stereochemical integrity and the formation of the racemic mixture. This DL-cysteine can then be reintroduced into the optical resolution process.

Impact of Optical Purity on Applications

The optical purity of cysteine is a critical determinant of its functionality and suitability for various applications, particularly in the pharmaceutical, food, and cosmetic industries. nih.gov The distinct biological roles of L-cysteine and D-cysteine underscore the necessity for enantiomerically pure forms of the amino acid.

L-Cysteine is the biologically active form in humans and is a constituent of proteins and the antioxidant glutathione (B108866). researchgate.net Its applications are widespread:

Pharmaceuticals: L-cysteine is used as a precursor in the synthesis of various drugs and as a component in parenteral nutrition solutions. nih.gov Its antioxidant properties are also utilized in various therapeutic contexts.

Food Industry: It serves as a dough conditioner in the baking industry, improving the texture and elasticity of dough. wikipedia.org It is also used as a flavor enhancer, particularly in savory products, through the Maillard reaction with sugars. wikipedia.org

Cosmetics: In hair care products, L-cysteine is used in permanent wave formulations to break the disulfide bonds in keratin. nih.gov

D-Cysteine , while not a component of mammalian proteins, has been found to have unique biological activities and potential therapeutic applications. frontiersin.org

Therapeutics: D-cysteine has shown neuroprotective effects and is being investigated for its role in modulating the activity of the NMDA receptor. frontiersin.org It can also serve as a source for hydrogen sulfide (B99878) (H₂S), a signaling molecule with various physiological functions. frontiersin.org

Biotechnology: D-amino acids, including D-cysteine, are used to synthesize peptides with increased resistance to enzymatic degradation, which can be advantageous for drug development.

The stringent requirements for enantiomeric purity in these applications necessitate effective optical resolution techniques. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse effects in pharmaceutical applications. In the food and cosmetic industries, while the consequences may be less severe, the desired functional properties are often linked to a specific enantiomer.

ApplicationPredominant EnantiomerReason for Optical Purity Requirement
Pharmaceuticals L-Cysteine and D-CysteineSpecific biological activity, prevention of adverse effects from the other enantiomer.
Food Industry L-CysteineDesired functional properties (e.g., dough conditioning, flavor development).
Cosmetics L-CysteineEfficacy in specific applications (e.g., hair treatment).
Research & Biotechnology Both L- and D-CysteineStudy of specific biological roles and synthesis of stereochemically defined molecules.

Biochemical Roles and Mechanisms of Action General Cysteine, with Emphasis on Relevance to Dl Form

Participation in Redox Reactions and Antioxidant Activity

The thiol group of cysteine is a key player in maintaining cellular redox homeostasis. nih.gov Due to its ability to readily undergo oxidation-reduction reactions, cysteine is central to the cellular antioxidant defense network. nih.govnih.gov This reactivity allows cysteine residues within proteins to act as redox switches; under mild oxidative conditions, the thiol group can be reversibly oxidized to sulfenic acid (-SOH), modulating protein function. mdpi.com However, more intense oxidative stress can lead to irreversible oxidation to sulfinic (-SO2H) or sulfonic (-SO3H) acids, which may result in a loss of protein function. nih.govmdpi.com

One of the most critical antioxidant functions of cysteine is its role as a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH). mdpi.comnih.govnih.gov Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian tissues and is often referred to as the body's master antioxidant. nih.govbiologyinsights.cometprotein.com The synthesis of GSH occurs in the cytosol through a two-step enzymatic process that is dependent on the availability of cysteine. nih.govetprotein.com

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the initial reaction, joining glutamate and cysteine. nih.govbiologyinsights.cometprotein.com

Addition of Glycine: Glutathione synthetase then adds a glycine molecule to γ-glutamylcysteine, completing the formation of glutathione. biologyinsights.cometprotein.com

The availability of cysteine is frequently the determining factor in the rate of GSH production, as intracellular cysteine concentrations are typically lower than those of glutamate and glycine. nih.govbiologyinsights.com By providing the essential sulfhydryl group, cysteine enables glutathione to neutralize free radicals and detoxify a wide range of harmful substances. etprotein.com

Key Molecules in Glutathione SynthesisRole
L-Cysteine Rate-limiting amino acid precursor, provides the essential thiol group. nih.govnih.gov
L-Glutamate Amino acid precursor. etprotein.com
Glycine Amino acid precursor. etprotein.com
Glutamate-cysteine ligase (GCL) Enzyme catalyzing the first step of synthesis. nih.govetprotein.com
Glutathione synthetase Enzyme catalyzing the second step of synthesis. nih.govetprotein.com
Glutathione (GSH) The final tripeptide antioxidant. etprotein.com

Cysteine contributes to antioxidant defense not only through glutathione synthesis but also via more direct mechanisms. The thiol group can directly interact with and neutralize various reactive oxygen species (ROS). mdpi.comhimedialabs.com For instance, cysteine disulfides can react with highly reactive hydroxyl radicals (•OH). pnas.org This reaction produces sulfenic acid (–SOH), a compound that is itself a potent scavenger of peroxyl radicals, thereby establishing a two-tiered defense against different types of ROS. pnas.org The reaction of cysteine with free radicals can also lead to the formation of a thiyl radical (RS•). acs.org While these radicals can be reactive, the cell possesses mechanisms to manage them and prevent downstream damage. mdpi.com

Contribution to Protein Structure and Stability

Cysteine plays a fundamental role in defining the structure, and therefore the function, of a vast number of proteins. caissonlabs.compatsnap.com

The thiol side chains of two cysteine residues can be oxidized to form a covalent bond known as a disulfide bond or disulfide bridge. creative-proteomics.comsciencequery.com This process links the two cysteine residues, forming a single cystine unit. sciencequery.comnih.gov These bonds are critical for the proper folding and stability of proteins, particularly those destined for secretion from the cell. creative-proteomics.comnih.gov

Disulfide bonds act as molecular staples, creating rigid connections that help to lock a protein into its correct three-dimensional conformation. creative-proteomics.com This stabilization is vital for both the secondary and tertiary structures of proteins. himedialabs.comcreative-proteomics.com In the oxidizing environment of the endoplasmic reticulum, the formation of these bonds is a crucial step in the maturation of many proteins and is often facilitated by enzymes such as protein disulfide isomerases (PDI). creative-proteomics.comnih.gov The structural integrity conferred by disulfide bonds is essential for the function of countless proteins, including enzymes and antibodies. creative-proteomics.com

Feature of Disulfide BondsDescription
Formation Oxidation of the thiol (-SH) groups of two cysteine residues. creative-proteomics.comsciencequery.com
Resulting Structure A covalent S-S bond, forming a cystine residue. sciencequery.comnih.gov
Primary Role Stabilization of protein tertiary and quaternary structure. creative-proteomics.comwikipedia.org
Location of Formation Primarily in the endoplasmic reticulum for secreted proteins. creative-proteomics.comnih.gov
Functional Importance Essential for the stability and biological activity of many proteins, such as immunoglobulins and enzymes. creative-proteomics.com

Interactions with Neurotransmitter Systems

Cysteine and its derivatives can interact with and modulate the activity of key receptors in the central nervous system.

L-cysteine has been shown to exert complex effects on the N-Methyl-D-Aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory. nih.gov Rather than acting as a simple antagonist, cysteine appears to modulate the receptor's function. Research indicates that L-cysteine can potentiate the influx of calcium ions through the NMDA receptor channel and can produce excitotoxic effects similar to those caused by NMDA itself. nih.gov These effects are blocked by known NMDA receptor antagonists, confirming that the receptor is a primary target. nih.gov

One proposed mechanism for this interaction is the reduction of a specific redox-sensitive site on the NMDA receptor complex by cysteine's thiol group. nih.govnih.gov This modulation can enhance the receptor's response to its primary agonist, glutamate. nih.gov Studies have shown that L-cysteine can significantly increase the peak amplitude and total charge transfer of NMDA receptor currents, particularly in receptors containing the GluN2A subunit. nih.gov This potentiation suggests a synergistic effect between cysteine and glutamate, which under certain conditions could lead to excessive neuronal stimulation and excitotoxicity. nih.gov

Mechanisms of Neurotoxicity Associated with Cysteine

While cysteine is an essential amino acid, at high concentrations it can exhibit neurotoxic properties through several mechanisms. This excitotoxicity is notably linked to the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to neuronal damage. nih.govresearchgate.net Even though L-cysteine doesn't possess the typical structure of an excitotoxin, it can induce neuronal death similar to that caused by NMDA. nih.govresearchgate.net This effect can be blocked by NMDA antagonists, highlighting the central role of this receptor in cysteine-induced neurotoxicity. nih.gov

Extracellular Glutamate Modulation

One of the primary mechanisms by which cysteine can induce neurotoxicity is by altering the concentration of extracellular glutamate, a major excitatory neurotransmitter. nih.govresearchgate.net Cysteine participates in the cystine/glutamate antiporter system (system xc-), a transport mechanism that releases glutamate into the extracellular space in exchange for cystine. nih.govnih.govmdpi.com

Under normal conditions, this system is crucial for providing cells with cystine, a precursor for the synthesis of the antioxidant glutathione. nih.govmdpi.com However, excessive activation of this antiporter can lead to an accumulation of extracellular glutamate. nih.govfrontiersin.org This elevated glutamate level can overstimulate glutamate receptors, particularly NMDA receptors, triggering a cascade of events that leads to excitotoxic cell death. nih.govfrontiersin.org This process is implicated in various pathological conditions, including ischemic brain damage. nih.govfrontiersin.org

Generation of Toxic Derivatives

Cysteine's neurotoxicity is also linked to its metabolic conversion into several potentially toxic compounds. nih.govresearchgate.netresearchgate.net The enzymatic oxidation of cysteine can produce derivatives that contribute to neuronal damage. nih.govresearchgate.net

One such derivative is S-nitrosocysteine (Cys-NO). In certain conditions, Cys-NO can generate nitric oxide (NO•), which can then react with oxygen radicals to form the highly reactive and toxic molecule peroxynitrite (OONO−), causing significant neuronal injury. proquest.com Another identified neurotoxic derivative is 5-S-cysteinyl-3,4-dihydroxyphenylacetate (cysdopac), a catecholamine derivative. nih.gov

Table 1: Neurotoxic Derivatives of Cysteine
DerivativeMechanism of ToxicityReference
S-nitrosocysteine (Cys-NO)Generates nitric oxide (NO•), leading to the formation of peroxynitrite (OONO−) and subsequent neuronal injury. proquest.com
5-S-cysteinyl-3,4-dihydroxyphenylacetate (cysdopac)A neurotoxic catecholamine derivative. nih.gov
Cysteine sulfinateA potent excitotoxin derived from the enzymatic oxidation of cysteine. researchgate.net
Metal Chelation and Receptor Modulation

Cysteine's thiol group gives it the ability to chelate transition metals, such as zinc (Zn2+). nih.govnih.gov This action has significant implications for neuronal function, particularly concerning the NMDA receptor. nih.govresearchgate.net Zinc is a known modulator of the NMDA receptor, and its chelation by cysteine can alter the receptor's activity. nih.govnih.gov

The NMDA receptor's function is sensitive to its redox state, which can be influenced by compounds with sulfhydryl groups like cysteine. nih.govresearchgate.net Cysteine residues on the NMDA receptor protein are targets for redox modulation. nih.govnih.gov The interaction of cysteine with these residues can potentiate NMDA receptor activity, increasing calcium (Ca2+) influx into neurons. nih.govresearchgate.net This potentiation of NMDA-evoked currents can contribute to excitotoxicity. nih.govnih.gov The modulation is complex, with some studies suggesting that the effect of reducing agents like dithiothreitol (B142953) (DTT) on certain NMDA receptor subtypes might be due to the chelation of trace amounts of zinc rather than a direct redox effect. nih.govresearchgate.net

Free Radical Generation

Paradoxically, while cysteine is a precursor to the major antioxidant glutathione, it can also act as a pro-oxidant under certain conditions, leading to the generation of free radicals. nih.govresearchgate.netnih.gov The auto-oxidation of cysteine can produce reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage. nih.govmdpi.com

This pro-oxidant activity is a recognized mechanism of cysteine-induced toxicity. nih.govnih.gov The formation of thiyl radicals (RS•) from cysteine is a key step in this process. mdpi.com These highly reactive radicals can initiate lipid peroxidation and damage other biomolecules, leading to cellular injury. mdpi.com The generation of free radicals can activate various deleterious metabolic cascades within the neuron, ultimately resulting in cell death. researchgate.net

Metabolic Pathways and Physiological Roles

Cysteine is a semi-essential, sulfur-containing amino acid that plays a central role in numerous metabolic and physiological processes. nih.goveurekaselect.com It is a critical building block for protein synthesis and serves as a precursor for a variety of essential biomolecules. nih.govingentaconnect.com

The body obtains cysteine from dietary sources or through endogenous synthesis via the trans-sulfuration pathway. nih.govnih.gov Once inside the cell, cysteine is utilized in several key metabolic pathways:

Glutathione (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione, a crucial endogenous antioxidant that protects cells from oxidative damage. nih.goveurekaselect.comhealthline.com

Taurine Synthesis: Cysteine can be metabolized to taurine, an amino acid involved in various physiological functions. nih.govresearchgate.net

Hydrogen Sulfide (B99878) (H2S) Production: Cysteine is a substrate for the generation of hydrogen sulfide, a gaseous signaling molecule with diverse roles in the body. nih.govingentaconnect.com

Coenzyme A Synthesis: It is a precursor for the synthesis of Coenzyme A, which is essential for the metabolism of carbohydrates and fats. nih.govingentaconnect.com

Dysregulation of cysteine metabolism is associated with a number of pathological conditions, highlighting its importance in maintaining cellular homeostasis. nih.govingentaconnect.com

Modulation of Growth, Reproduction, and Immunity

Cysteine's metabolic roles translate into significant effects on systemic physiological functions, including growth, reproduction, and immunity.

Reproduction: While direct research on cysteine's role in reproduction is multifaceted, its function as a precursor to glutathione is critical. Glutathione protects cells, including reproductive cells, from oxidative stress, which is a known factor in fertility issues.

Table 2: Physiological Roles of Cysteine
Physiological FunctionMechanism of ActionReference
GrowthServes as a substrate for protein synthesis; maintains intestinal integrity for nutrient absorption. researchgate.net
ImmunityActs as a precursor for glutathione, which is essential for lymphocyte function and protecting immune cells from oxidative stress. healthline.comnih.gov
Antioxidant DefenseRate-limiting precursor for the synthesis of glutathione (GSH), the body's primary endogenous antioxidant. nih.goveurekaselect.com
Cellular SignalingPrecursor for the gasotransmitter hydrogen sulfide (H2S). nih.govingentaconnect.com

Involvement in Hydrogen Sulfide Formation as a Signaling Molecule

Cysteine serves as a primary substrate for the endogenous production of hydrogen sulfide (H₂S), a molecule now recognized as a critical gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). numberanalytics.com H₂S is involved in a multitude of physiological processes, including the regulation of vascular tension, neuromodulation, insulin (B600854) release, and cytoprotection against oxidative stress. frontiersin.orgresearchgate.net The formation of H₂S from cysteine is a highly regulated enzymatic process, with specific pathways capable of utilizing both L-cysteine and D-cysteine, making this role particularly relevant to the DL-cysteine racemate.

In mammalian cells, H₂S is synthesized through several key enzymatic pathways. numberanalytics.com The primary enzymes responsible for H₂S production from L-cysteine are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). researchgate.netnih.gov A third pathway involves the consecutive action of cysteine aminotransferase (CAT) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST). researchgate.net CAT converts L-cysteine and α-ketoglutarate into 3-mercaptopyruvate (3MP), which is then utilized by 3MST to generate H₂S. frontiersin.org

A distinct and crucial pathway exists for the metabolism of D-cysteine to produce H₂S. nih.gov This pathway involves D-amino acid oxidase (DAO), which provides 3-mercaptopyruvate for 3MST to produce H₂S. frontiersin.org This D-cysteine-dependent pathway is notably predominant in specific tissues such as the cerebellum and the kidney. nih.gov Research has shown that the administration of D-cysteine can protect cerebellar neurons from oxidative stress and reduce ischemia-reperfusion injury in the kidney, in some cases more effectively than L-cysteine. frontiersin.orgnih.gov This highlights the therapeutic potential of utilizing specific enantiomers of cysteine for targeted H₂S delivery.

The regulation of these H₂S-producing pathways is complex. For instance, the activity of CBS can be enhanced by S-adenosyl methionine, while the 3MST pathway is regulated by Ca²⁺. nih.gov The discovery of these distinct enzymatic routes for both L- and D-cysteine underscores the sophisticated cellular mechanisms for controlling the production of this vital signaling molecule.

Key Enzymatic Pathways for H₂S Production from Cysteine Isomers
Cysteine IsomerPrimary Enzymes InvolvedKey Tissues/LocationsNotes
L-CysteineCystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE)CBS: Brain, Nervous System; CSE: Cardiovascular System, Liver numberanalytics.comThese are pyridoxal-5'-phosphate (P5P)-dependent enzymes. researchgate.net
L-CysteineCysteine aminotransferase (CAT), 3-Mercaptopyruvate sulfurtransferase (3MST)Mitochondria researchgate.netCAT converts L-cysteine to 3-mercaptopyruvate, which is the substrate for 3MST. frontiersin.org
D-CysteineD-amino acid oxidase (DAO), 3-Mercaptopyruvate sulfurtransferase (3MST)Predominantly in the cerebellum and kidney nih.govRepresents a distinct pathway for H₂S production from the D-enantiomer. frontiersin.org

Role in Enzyme Catalytic Sites

The unique chemical properties of the cysteine residue, specifically its sulfur-containing thiol (-SH) group, make it a crucial component of the catalytic sites of numerous enzymes. nih.govfrontiersin.org Cysteine's ability to act as a potent nucleophile and its capacity to participate in redox reactions are central to its catalytic function. frontiersin.org

Enzymes that utilize cysteine in their active sites often rely on the deprotonated form of the thiol group, known as the thiolate anion (R-S⁻). nih.gov The protein's microenvironment plays a critical role in enhancing the reactivity of this cysteine residue by lowering its pKa from the typical value of ~8.5 to a value at or below physiological pH. nih.gov This perturbation ensures that a significant population of the cysteine residue exists in the more reactive thiolate form.

Cysteine residues are fundamental to the catalytic mechanisms of several enzyme classes:

Cysteine Proteases: This class of enzymes, which includes papain and caspases, catalyzes the hydrolysis of peptide bonds. libretexts.org The catalytic mechanism typically involves a catalytic triad (B1167595) or dyad, often consisting of cysteine and histidine. libretexts.org The activated cysteine thiolate acts as a nucleophile, attacking the carbonyl carbon of the peptide bond to form a covalent acyl-enzyme intermediate. researchgate.net This intermediate is subsequently hydrolyzed by a water molecule to release the cleaved peptide and regenerate the free enzyme. libretexts.org

Sulfurtransferases: These enzymes, such as mercaptopyruvate sulfurtransferase, have a single catalytic site cysteine that is redox active. researchgate.net The high reactivity of this nucleophilic cysteine is advantageous for the transfer of sulfur atoms. researchgate.net

Other Enzymes: Cysteine residues are also critical in oxidoreductases and isomerases, where they can form disulfide bonds as part of the catalytic cycle. researchgate.netnih.gov In protein tyrosine phosphatases (PTPs), a low pKa cysteine attacks the phosphorylated substrate to dephosphorylate it, forming a cysteinyl-phosphate intermediate. nih.gov

The reactivity of the catalytic cysteine also makes it a target for regulation through post-translational modifications, such as oxidation to sulfenic acid, which can modulate enzyme activity in response to cellular redox signals. nih.govnih.gov The ability of the cysteine side chain to be both a strong nucleophile and to undergo reversible redox reactions makes it a versatile and indispensable component of enzyme catalysis. frontiersin.org

Functional Roles of Cysteine in Enzyme Catalysis
Enzyme ClassExample(s)Role of Catalytic CysteineKey Mechanistic Feature
Cysteine ProteasesPapain, Caspases libretexts.orgActs as a nucleophile to cleave peptide bonds. libretexts.orgFormation of a covalent acyl-enzyme intermediate. researchgate.net
Protein Tyrosine Phosphatases (PTPs)PTP1B researchgate.netNucleophilic attack on the phosphate (B84403) group of the substrate.Formation of a cysteinyl-phosphate intermediate. nih.gov
Sulfurtransferases3-Mercaptopyruvate sulfurtransferase (3MST) researchgate.netCatalyzes the transfer of a sulfur atom. researchgate.netRedox-active cysteine facilitates sulfur transfer. researchgate.net
OxidoreductasesThioredoxin Reductase uvm.eduParticipates in electron transfer via disulfide bond formation/reduction.Reversible oxidation/reduction of the thiol group. researchgate.net

Advanced Research Applications and Potentials

Materials Science Applications

The applications of DL-Cysteine hydrochloride monohydrate in materials science are primarily centered on its use in the development of specialized optical materials and nanomaterials.

Development of Nonlinear Optical (NLO) Crystals

DL-Cysteine hydrochloride monohydrate is investigated for its potential in nonlinear optics (NLO), a field crucial for technologies like lasers and optical data processing. spectroscopyonline.com NLO materials can alter the properties of light passing through them, which is a key function in various optoelectronic devices. icm.edu.pl The compound's non-centrosymmetric crystal structure makes it a promising candidate for these applications. scielo.br

The quality of NLO crystals is highly dependent on the method used for their growth. For DL-Cysteine hydrochloride monohydrate, two primary techniques have been successfully employed:

Slow Evaporation Solution Technique (SEST): This is a common and straightforward method for growing single crystals. icm.edu.pl It involves dissolving the compound in a suitable solvent, such as deionized water, and allowing the solvent to evaporate slowly at a constant temperature. asianpubs.orgresearchgate.net This gradual process allows for the formation of large, high-quality single crystals over a period of several days to weeks. icm.edu.plasianpubs.org Good quality single crystals of L-cysteine hydrochloride monohydrate have been grown using this method, achieving sizes such as 23 mm × 14 mm × 7 mm. asianpubs.org

Unidirectional Methods (Sankaranarayanan–Ramasamy (SR) method): This technique offers better control over the crystal growth process, resulting in crystals with higher crystalline perfection. nih.govresearchgate.net The SR method has been used to grow bulk single crystals of L-cysteine hydrochloride monohydrate, for the first time demonstrating its potential as a nonlinear optical material. researchgate.netsigmaaldrich.com This technique has also been successfully applied to grow doped crystals, such as Zn2+-doped L-cysteine hydrochloride monohydrate, with dimensions of 15 mm in diameter and 45 mm in length. researchgate.net

Growth TechniqueDescriptionTypical Crystal Size
Slow EvaporationCrystals are grown from a saturated solution by slowly evaporating the solvent at room temperature. icm.edu.plasianpubs.org20 x 11 x 8 mm³ over 35 days icm.edu.pl
Unidirectional (SR)A method that facilitates crystal growth in a specific direction, leading to larger and more perfect crystals. researchgate.netresearchgate.net~60 mm length and 20 mm diameter researchgate.netresearchgate.net

To further improve the NLO properties of DL-Cysteine hydrochloride monohydrate crystals, researchers have explored doping them with various transition metal ions. This process involves introducing small amounts of metal ions into the crystal lattice during the growth phase.

Zinc (Zn2+) Doping: The inclusion of zinc ions into the L-Cysteine hydrochloride monohydrate crystal lattice has been shown to enhance its second harmonic generation (SHG) efficiency. researchgate.netresearchgate.net Studies have reported that Zn2+-doped crystals exhibit an SHG efficiency 1.3 to 1.6 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.netresearchgate.net The doping can also improve the crystalline perfection and optical transparency of the material. researchgate.net

Manganese (Mn2+) Doping: Doping with manganese ions has also been investigated to enhance the NLO properties of L-Cysteine hydrochloride monohydrate. Research indicates that Mn2+ doping can lead to a considerable enhancement in the measured nonlinear optical properties. researchgate.net The SHG conversion efficiency of Mn2+: L-Cys. HCl. H2O was found to be 1.5 times that of KDP. researchgate.net

Cadmium (Cd2+) Doping: The influence of cadmium ions has also been studied. Cadmium-doped L-Cysteine hydrochloride monohydrate crystals have demonstrated an increased SHG efficiency, reported to be 1.35 times that of KDP. nih.gov

Dopant IonEffect on PropertiesReported SHG Efficiency (relative to KDP)
Zinc (Zn2+)Enhanced SHG efficiency, improved crystalline perfection and optical transparency. researchgate.netresearchgate.net1.3 - 1.6 times researchgate.netresearchgate.net
Manganese (Mn2+)Considerable enhancement in nonlinear optical properties. researchgate.net1.5 times researchgate.net
Cadmium (Cd2+)Increased SHG efficiency. nih.gov1.35 times nih.gov

Materials that crystallize in non-centrosymmetric space groups, like L-cysteine, are potential candidates for piezoelectric applications. scielo.br Piezoelectricity is the ability of certain materials to generate an electric charge in response to applied mechanical stress. This property is utilized in various sensors, actuators, and electronic components. While the potential for piezoelectricity in DL-Cysteine hydrochloride monohydrate is recognized due to its crystal structure, specific detailed studies on its piezoelectric coefficient are limited. However, a study on a related material, Adeninium sulfosalicylate monohydrate, showed a piezoelectric value of 11 pC/N, suggesting that cysteine-based crystals can exhibit this property. researchgate.net

Electro-optic modulators are devices that can alter the phase, frequency, or amplitude of a beam of light in response to an electric field. epj-conferences.org This is achieved through the Pockels effect, where the refractive index of a material changes proportionally to an applied electric field. epj-conferences.org Materials with significant NLO properties are often candidates for electro-optic applications. While the development of electro-optic modulators based on photonic crystals in materials like lithium niobate is an active area of research, specific studies detailing the use of DL-Cysteine hydrochloride monohydrate for electro-optic modulation are not yet prevalent in the scientific literature. epj-conferences.orgnih.gov

Chiral Plasmonic Nanoparticle Synthesis

DL-Cysteine, being a chiral molecule, can be used to impart chirality to plasmonic nanoparticles. nih.govnih.gov Chiral plasmonic nanostructures are of great interest for their potential applications in nano-optics, sensing, and catalysis. nih.gov

The synthesis of chiral gold nanoparticles has been demonstrated using L-cysteine as a chiral ligand. nih.govnih.gov In a seed-mediated growth method, L-cysteine is incorporated into the growth solution, where it directs the formation of chiral morphologies, such as twisted gold nano-arrows. nih.gov The cysteine molecules transfer their chirality to the gold nanocrystals, and the final morphology can be controlled through kinetic growth factors. nih.gov This process results in nanoparticles that exhibit circular dichroism, a property where they absorb left- and right-handed circularly polarized light differently. nih.govnih.gov The chiroplasmonic properties, including the sign of the circular dichroism, can be modulated by controlling the experimental conditions. nih.gov

Pharmaceutical and Biotechnological Applications

In the realms of pharmaceutical and biotechnology, DL-Cysteine hydrochloride monohydrate serves as a critical component in numerous processes, contributing to the development of therapeutics and the advancement of cellular research.

Precursor in Protein and Peptide Synthesis

DL-Cysteine hydrochloride monohydrate is a fundamental precursor in the synthesis of proteins and peptides. The sulfhydryl (thiol) group within the cysteine molecule is highly reactive and plays a pivotal role in the structure and function of these biomolecules.

Key Research Findings:

Disulfide Bond Formation: The most critical role of cysteine in protein structure is its ability to form disulfide bonds. The oxidation of the thiol groups of two cysteine residues links them together, creating a cystine molecule. These disulfide bridges are essential for establishing and maintaining the correct three-dimensional (tertiary) structure of many proteins, which is paramount for their biological activity.

Protein Folding: The thiol group is instrumental in the proper folding of proteins. It helps to generate the secondary and tertiary structures that define a protein's function atamanchemicals.com. This is particularly crucial in the production of complex proteins where precise folding is required for efficacy foodcom.pl.

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the cysteine sidechain must be protected to prevent unwanted oxidation and the formation of disulfide bonds during the process food-info.net. Various protecting groups have been developed to allow for selective and controlled disulfide bond formation, which is essential for creating complex cyclic peptides with specific therapeutic properties.

Interactive Data Table: Cysteine's Role in Protein Synthesis

FeatureDescriptionSignificance in Research
Precursor Molecule Serves as a fundamental building block for proteins and peptides foodcom.plinfocons.org.Essential for in vitro and in vivo synthesis of therapeutic proteins.
Thiol Group (-SH) A highly reactive functional group that defines cysteine's unique chemical properties atamanchemicals.com.Enables disulfide bond formation, metal ion coordination, and enzymatic reactions.
Disulfide Bonds Covalent bonds formed between two cysteine residues that stabilize protein structures atamanchemicals.comfoodcom.pl.Critical for the structural integrity and function of antibodies, hormones, and enzymes.
Protein Folding Facilitates the correct folding of polypeptide chains into functional proteins atamanchemicals.cominfocons.org.Ensures the biological activity of recombinant proteins and other biopharmaceuticals.

Use in Cell Culture Media for Growth and Viability

DL-Cysteine hydrochloride monohydrate is an indispensable component in a wide range of cell culture media, including both classical and serum-free formulations atamanchemicals.com. It is considered an essential amino acid for cell culture applications, supporting cellular health, growth, and productivity.

Key Research Findings:

Antioxidant and Cell Protection: Cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866), a major intracellular antioxidant atamanchemicals.comfoodcom.plinfocons.org. Glutathione plays a critical role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS), thereby ensuring robust cellular health and improving the reproducibility of experimental results foodcom.pl.

Nutrient and Sulfur Source: It serves as a primary source of sulfur in cell culture, an element crucial for various cellular functions atamanchemicals.com.

Growth and Proliferation: The compound supports cell adhesion, growth, and proliferation for a diverse range of cell types, including stem cells and primary cells. This makes it vital for the development of complex tissue models and applications in regenerative medicine foodcom.pl.

Detoxification: Cells can metabolize cysteine to produce hypotaurine and taurine, which help to detoxify the culture media by reacting with harmful free radicals atamanchemicals.com.

Production of Recombinant Proteins

The production of recombinant proteins for therapeutic and diagnostic purposes is a cornerstone of modern biotechnology. The inclusion of DL-Cysteine hydrochloride monohydrate in cell culture media is particularly crucial in this field.

Key Research Findings:

Enhanced Yield and Quality: By facilitating proper protein folding and ensuring the stability of the final product, cysteine can significantly improve the yield and quality of recombinant proteins foodcom.pl.

Structural Integrity: As a reducing agent, it aids in the correct formation of disulfide bonds, which is essential for the structural integrity and biological function of many biopharmaceuticals, such as therapeutic antibodies foodcom.plinfocons.org.

Derivatives and Analogs of Cysteine (e.g., N-acetyl-L-cysteine)

Researchers have developed various derivatives and analogs of cysteine to enhance its stability, bioavailability, and therapeutic effects. Among these, N-acetyl-L-cysteine (NAC) is one of the most extensively studied.

Key Research Findings on N-acetyl-L-cysteine (NAC):

Precursor to Glutathione: NAC is a derivative of L-cysteine and serves as a stable precursor for glutathione synthesis in the body food-info.netmade-in-china.com. This is the primary mechanism behind many of its therapeutic applications.

Antioxidant Activity: NAC functions as a potent antioxidant. It can directly scavenge free radicals due to its sulfhydryl group and, more importantly, it replenishes intracellular glutathione stores, which are crucial for protecting cells from oxidative damage food-info.net.

Mucolytic Action: NAC is widely recognized for its mucolytic (mucus-thinning) properties. It works by breaking the disulfide bonds in mucoproteins, which reduces the viscosity of mucus in the respiratory tract food-info.net. This mechanism is vital for managing conditions with thickened mucus secretions.

Interactive Data Table: Applications of Cysteine and its Derivative NAC

CompoundApplication AreaMechanism of Action
DL-Cysteine Hydrochloride Monohydrate Cell CultureActs as a glutathione precursor, protecting cells from oxidative stress and supporting growth atamanchemicals.comfoodcom.pl.
DL-Cysteine Hydrochloride Monohydrate Recombinant Protein ProductionFacilitates correct protein folding and disulfide bond formation, improving protein stability and yield foodcom.plinfocons.org.
N-acetyl-L-cysteine (NAC) Antioxidant TherapyServes as a prodrug to L-cysteine, replenishing glutathione stores to combat oxidative stress food-info.netmade-in-china.com.
N-acetyl-L-cysteine (NAC) Respiratory HealthBreaks disulfide bonds in mucus, reducing its viscosity (mucolytic effect) food-info.net.

Food Science and Additive Research

In food science, L-cysteine and its hydrochloride salt are utilized as food additives to improve the texture and processing characteristics of various products, particularly in the baking industry.

Role as Food Additive (E910, E920, E921)

L-cysteine and its related compounds are approved for use as food additives in many regions, designated by specific E numbers.

Key Research Findings:

Dough Conditioning: The primary function of L-cysteine (E920) in the food industry is as a flour treatment agent or dough conditioner foodcom.plfoodsweeteners.comlaleva.it. It acts as a reducing agent, breaking the disulfide bonds within the gluten proteins of the flour. This action "relaxes" the dough, making it less elastic and more extensible foodcom.pl.

Improved Machinability: This relaxing effect improves the handling properties of the dough, facilitating processing and reducing mixing times food-info.net.

Product Quality: It helps to improve the texture, volume, and shelf-life of baked goods like bread and pastries foodcom.pl.

Flavoring: L-cysteine hydrochloride monohydrate is also used in food as a flavoring agent nih.govdoublecheckvegan.com.

The E numbers associated with cysteine and its dimer are:

E910: L-cysteine nih.govwikipedia.org.

E920: L-cysteine or its hydrochloride salt foodcom.plfood-info.netmade-in-china.com.

E921: L-cystine, the dimer form of cysteine infocons.orgnih.gov.

Stabilizer in Bakery Products

DL-Cysteine hydrochloride monohydrate serves a crucial function in the baking industry as a dough conditioner and stabilizer. ulprospector.comresearchgate.net Its primary role is that of a reducing agent, which modifies the protein structure within the dough, leading to optimized handling properties and final product characteristics. bakerpedia.commendelu.cz

The functionality of this compound is centered on its interaction with gluten, the primary protein network in wheat dough. During dough mixing, gluten proteins form a complex network of disulfide bonds, which gives the dough its elasticity and strength. mendelu.cz However, excessively strong gluten can lead to dough that is difficult to machine, has long mixing requirements, and results in baked goods with low volume and a dense crumb structure. bakerpedia.comcerealsgrains.org

DL-Cysteine hydrochloride monohydrate acts by breaking these disulfide bonds within the gluten network. blagden.comflandersfood.com This chemical reduction reaction cleaves the disulfide (-S-S-) bridges, converting them into sulfhydryl (-SH) groups. flandersfood.com This action effectively weakens and relaxes the gluten structure, a process often referred to as dough softening. bakerpedia.comflandersfood.com The benefits of this dough relaxation include:

Reduced Mixing Time and Energy: By weakening the gluten, the dough achieves its optimal development more quickly, reducing the required mixing time and energy input. bakerpedia.comcerealsgrains.org Research has shown that the addition of L-cysteine can reduce the energy level needed for peak dough development. cerealsgrains.org

Improved Machinability: The relaxed dough is more extensible and less elastic, making it easier to handle and process through industrial baking equipment like dividers and molders. blagden.comyoutube.com This improved machinability helps prevent tearing and ensures consistency in the shape and size of the final products. youtube.com

Enhanced Dough Extensibility: The dough becomes more pliable and easier to stretch, which is particularly beneficial for products like tortillas and pizzas. youtube.com

Consistent Final Product: By standardizing dough rheology, it helps to maintain a regular crumb, increase loaf volume, and control the crust structure, ensuring a consistent final product. flandersfood.com

Research has demonstrated the high efficiency of L-cysteine hydrochloride monohydrate as a dough conditioner. Studies have shown it to be significantly more effective than other reducing agents, such as inactivated yeast. flandersfood.com The compound's ability to reduce the mixing requirements of strong flours is well-established; for instance, additions as low as 40-60 parts per million (p.p.m.) can substantially decrease mixing times. cerealsgrains.org

Table 1: Effect of L-Cysteine Hydrochloride Monohydrate on Dough Properties
Property AffectedObserved EffectSupporting Findings
Dough Development TimeReduced60 p.p.m. of cysteine reduced peak mixing time of unfermented doughs by 30% to 65%, depending on flour strength. cerealsgrains.org
Dough RheologyWeakens gluten network, increases extensibilityReduces disulfide bonds to sulfhydryl groups, relaxing the dough to a more workable substance. flandersfood.com
MachinabilityImprovedLowers the dough's viscosity, making it easier to work with and increasing elasticity. blagden.com Helps ease the dividing of dough and prevents rupturing. youtube.com
EfficiencyHighOver 100 times more effective than inactivated yeast as a dough softener. flandersfood.com

Flavor Production (e.g., Meat Flavor)

DL-Cysteine hydrochloride monohydrate is a pivotal precursor in the creation of savory flavors, particularly meat-like flavors, for the food industry. researchgate.netprinovaglobal.com Its significance lies in its role as a sulfur source in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. google.comusda.gov This reaction is responsible for the characteristic color, aroma, and taste of many cooked foods. nih.gov

When heated in the presence of a reducing sugar like glucose or xylose, cysteine participates in the Maillard reaction to generate a wide array of volatile and non-volatile compounds. scienceasia.orgnih.gov The sulfur atom in the cysteine molecule is crucial for the formation of specific sulfur-containing heterocyclic compounds, such as thiazoles, thiazolines, and thiophenes, which are signature contributors to the aroma of cooked meat. researchgate.net The process involves the formation of key intermediates known as Amadori compounds, which then degrade to produce the final flavor molecules. google.com

Studies have systematically investigated the components and sensory outcomes of these reactions. In one such study, different meat hydrolysates were combined with other precursors to generate specific flavors, which were then evaluated by sensory panels. scienceasia.org

Table 2: Components and Sensory Evaluation of Prepared Meat Flavors
Flavor TypeReaction Mixture ComponentsResulting Flavor ProfileSensory Score (9-point scale)
Beef Flavor (BH10YE)Beef hydrolysate, cysteine hydrochloride, yeast extract, glucoseConsidered the best among prepared beef flavors. scienceasia.orgData not specified in summary, but ranked highest. scienceasia.org
Pork Flavor (PH10YE)Pork hydrolysate, yeast extract, methionine, glucoseExhibited higher sensory scores than commercial pork flavor. scienceasia.orgData not specified in summary, but highly accepted. scienceasia.org
Chicken Flavor (CH10YE)Chicken hydrolysate, yeast extract, cysteine hydrochloride, glucoseA successful method for preparing chicken flavor. scienceasia.orgData not specified in summary. scienceasia.org

Note: The sensory evaluation compared the prepared flavors against commercial standards, with higher scores indicating a more authentic meat-like taste. scienceasia.org

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Crystalline States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For crystalline solids like DL-Cysteine hydrochloride monohydrate, DFT calculations are instrumental in understanding structural stability, intermolecular interactions, and vibrational properties.

Static DFT calculations have been employed to explore the relative free energies of different crystalline forms (polymorphs). nih.gov These calculations, often performed within the harmonic approximation, can predict the most stable crystal structures as a function of external conditions like pressure. nih.govresearchgate.net An important structural feature analyzed through DFT is the dihedral angle of the C–C–S–H bond, which governs the nature of intermolecular hydrogen bonding. nih.gov By systematically varying this angle in computational models, researchers can map the energy landscape and determine the barriers for rotation between different hydrogen bonding motifs, such as S-H···S and S-H···O interactions. nih.govresearchgate.net

Dispersion-corrected DFT methods are particularly crucial for accurately modeling the crystalline state, as they account for the van der Waals forces that significantly influence crystal packing. spectroscopyonline.com Calculations can be used to optimize crystal structures and predict lattice parameters, which can then be compared with experimental data from techniques like X-ray diffraction. nih.govacs.org This validation process ensures the chosen computational model is appropriate for further analysis of the compound's properties. spectroscopyonline.com

Table 1: Applications of Static DFT in Crystalline State Analysis

Parameter Investigated Computational Approach Insights Gained
Structural Stability Calculation of relative free energies Determination of the most stable polymorphs under various pressures. nih.govresearchgate.net
Hydrogen Bonding Mapping energetics of dihedral angle rotation Understanding the transition barriers between S-H···S and S-H···O motifs. nih.gov

| Crystal Structure | Geometry optimization with dispersion corrections | Accurate prediction of unit cell parameters and intermolecular arrangements. spectroscopyonline.com |

Molecular Dynamics (MD) Simulations for Solute-Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can model the time-dependent behavior of a system, providing a detailed view of solute-solvent interactions and dynamic processes.

For DL-Cysteine hydrochloride monohydrate in an aqueous environment, MD simulations can reveal how the molecule interacts with surrounding water molecules. These simulations track the formation and breaking of hydrogen bonds between the solute's functional groups (e.g., -NH3+, -COOH, -SH) and water. This provides insight into the hydration shell structure and the dynamics of water molecules around the solute.

MD simulations based on DFT (ab initio MD) can be used to study dynamic disorder within the crystal lattice. nih.govresearchgate.net For instance, simulations can show transitions between different hydrogen bonding arrangements at finite temperatures (e.g., 300 K), which appear as disorder in time-averaged experimental measurements. researchgate.net By analyzing the trajectories of atoms over time, researchers can understand the influence of thermal motion on the crystal's structure and stability. researchgate.net This approach is particularly valuable for interpreting how dynamics and disorder affect the vibrational spectra of the crystal. nih.gov

The general methodology of MD simulations has been widely used to evaluate internal movements, structural changes induced by the environment, and physical arrangements of molecules and their interactions with other chemical species. nih.gov The simulations can describe the dynamics of how a small molecule interacts with a solvent under the influence of temperature and pressure. nih.gov

Quantum Chemical Calculations for Spectroscopic Interpretations

Quantum chemical calculations are essential for interpreting experimental spectra, such as infrared and terahertz spectroscopy, by assigning observed spectral features to specific molecular vibrations. Solid-state DFT is a primary tool for this purpose. spectroscopyonline.com

In the study of L-cysteine hydrochloride and its monohydrate, quantum chemical calculations were performed on the crystalline state using the generalized gradient approximation (GGA) with the Perdew-Burke-Erzerhof (PBE) functional. spectroscopyonline.com These calculations were used to analyze the source of characteristic absorptions in the terahertz (THz) spectrum. spectroscopyonline.com

The process involves first optimizing the geometry of the crystal's unit cell and then performing a vibration analysis. spectroscopyonline.com The calculated vibrational frequencies and their corresponding atomic motions (vibrational modes) can be directly compared to the experimental spectrum. For instance, a study found that the calculated THz spectrum for L-cysteine hydrochloride monohydrate was largely consistent with the experimental one, validating the computational method. spectroscopyonline.com

These calculations provide a detailed assignment of spectral peaks. For example, specific absorption peaks in the THz spectrum can be attributed to collective motions of the molecules in the crystal lattice, such as translational or rocking vibrations. spectroscopyonline.com One study identified that an experimental peak at 1.76 THz for L-cysteine hydrochloride monohydrate resulted from the superposition of two distinct vibrational modes. spectroscopyonline.com Such detailed interpretation would be difficult to achieve from experimental data alone.

Table 2: Comparison of Experimental and Calculated Terahertz (THz) Absorption Peaks for L-Cysteine Hydrochloride

Experimental Peak (THz) Calculated Peak (THz) Vibrational Mode Assignment
1.15 0.97 Rocking vibration of the molecule. spectroscopyonline.com

Regulatory Aspects and Safety Considerations in Research Contexts

Evaluation of Safety and Efficacy for Research Applications

In the context of research, particularly for applications such as feed additives, the safety and efficacy of L-cysteine hydrochloride monohydrate are evaluated by regulatory bodies like the European Food Safety Authority (EFSA). The EFSA's Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has assessed L-cysteine hydrochloride monohydrate produced through fermentation using specific strains of Escherichia coli.

The panel concluded that this form of L-cysteine hydrochloride monohydrate is safe for target animal species, consumers, and the environment when used at concentrations up to 25 mg/kg in complete feed. nih.goveuropa.euilvo.beeuropa.eu Since L-cysteine is a natural component of proteins in animals and plants, its use in animal nutrition is not expected to lead to an increased risk to the environment. nih.gov For efficacy, as the substance is already used as a food flavoring for humans, it is expected to perform a similar function in animal feed, and further demonstration of efficacy was not deemed necessary for this application. nih.goveuropa.eueuropa.eu

Toxicological Profiles and Research into Adverse Effects

The toxicological profile of cysteine and its salts has been a subject of research to understand its effects upon exposure. Acute toxicity is generally considered low, with oral LD50 values in rats reported to be greater than 2,000 mg/kg body weight. redox.comuprm.edu However, excessive intake may lead to potential health issues. redox.com Chronic effects are not expected at normal dietary intake levels. redox.com

Research has been conducted to compare the toxicological profiles of L-cysteine and its stereoisomer, D-cysteine. A 4-week repeated-dose oral toxicity study in rats revealed similar toxicological findings for both forms, though with slight differences in dose responses. nih.govnih.gov

Key observations from the study included:

L-cysteine-treated groups: Showed renal injuries, salivation, focal erosion in the stomach mucosa, and increased reticulocyte counts at higher doses. nih.govresearchgate.net

D-cysteine-treated groups: Exhibited anemia, renal injuries, crystal deposition in the kidney medulla, sperm granuloma in the epididymis, focal erosion in the stomach mucosa, and salivation at higher doses. nih.gov

One rat treated with 2,000 mg/kg/day of L-cysteine died due to renal failure. nih.govnih.gov The no-observed-adverse-effect level (NOAEL) was determined to be less than 500 mg/kg/day for L-cysteine and 500 mg/kg/day for D-cysteine under the study's conditions. nih.govnih.gov

ParameterL-CysteineD-Cysteine
NOAEL (No-Observed-Adverse-Effect Level)< 500 mg/kg/day500 mg/kg/day
Primary Target OrgansKidney, StomachKidney, Stomach, Hematopoietic system
Key Toxicological Findings (at 1,000-2,000 mg/kg/day)Renal injuries, salivation, gastric erosion, increased reticulocytesAnemia, renal injuries, gastric erosion, salivation, sperm granuloma

Studies conducted according to OECD guidelines have shown that L-cysteine hydrochloride monohydrate is an irritant to the skin and eyes. nih.govnih.gov It is classified as a skin irritant (Category 2) and causes serious eye irritation. nih.govredox.comcarlroth.comlobachemie.com Symptoms of eye contact include redness and tearing, while skin contact can cause irritation characterized by itching and reddening. redox.comoxfordlabchem.comlouisville.edu In contrast, the substance is not considered to be a skin sensitizer. nih.govilvo.beeuropa.eunih.gov

EndpointResultClassification
Skin IrritationIrritantCauses skin irritation redox.comcarlroth.comlobachemie.com
Eye IrritationIrritantCauses serious eye irritation redox.comcarlroth.comlobachemie.com
Skin SensitizationNot a sensitizerNot classified as a skin sensitizer nih.govnih.gov

DL-Cysteine hydrochloride monohydrate is considered to have the potential for respiratory irritation. redox.comcarlroth.comlobachemie.com Inhalation of dusts may cause irritation to the respiratory tract. redox.comoxfordlabchem.comlouisville.edu Due to its low pH when in solution, it has been proposed to be classified as a respiratory irritant. nih.govnih.gov However, regulatory assessments have also noted that due to low dusting potential, exposure via inhalation is often unlikely in specific applications like feed additives. ilvo.beeuropa.eunih.gov Repeated or prolonged inhalation of dust may lead to chronic respiratory irritation. oxfordlabchem.comlouisville.edu

Handling and Storage Considerations in Laboratory Settings

Proper handling and storage procedures are essential in laboratory settings to minimize risks associated with DL-Cysteine hydrochloride monohydrate.

Handling:

Ventilation: Use only in well-ventilated areas or outdoors to control airborne levels. redox.comlobachemie.comoxfordlabchem.com Process enclosures or local exhaust ventilation should be used. louisville.edu

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear approved safety goggles or a face shield. redox.comuprm.edulouisville.edu

Hand Protection: Wear impervious protective gloves, such as nitrile rubber. redox.comlouisville.edu

Respiratory Protection: If dust is generated, use an approved/certified dust respirator. oxfordlabchem.comlouisville.edu

Hygiene: Avoid breathing dust and contact with skin and eyes. redox.comlobachemie.com Do not ingest. oxfordlabchem.com Wash hands thoroughly after handling and wash contaminated clothing before reuse. uprm.edulobachemie.com

Storage:

Environmental Impact Studies in Research

The use of DL-Cysteine hydrochloride monohydrate in research settings necessitates a thorough understanding of its environmental impact upon disposal. As a soluble and reactive compound, its fate in aquatic and terrestrial ecosystems is a key consideration for sustainable laboratory practices. Research into its ecotoxicological profile and biodegradability provides the foundation for assessing its environmental risk.

In laboratory contexts, DL-Cysteine hydrochloride monohydrate is typically disposed of as part of aqueous waste streams. uff.br The primary concern is its potential effect on aquatic organisms before it undergoes degradation. preprints.org Due to its water solubility, it is likely to be mobile in the environment if not properly managed. fishersci.com However, studies on L-Cysteine hydrochloride monohydrate, a closely related compound, indicate that it is not expected to lead to a localized increase in environmental concentration when used and disposed of under controlled conditions. nih.govnih.gov Cysteine is a naturally occurring amino acid and is a component of proteins in both plants and animals. nih.govnih.gov In the environment, it is not excreted in its original form but is metabolized into substances like urea, uric acid, sulfate, and carbon dioxide. nih.govnih.gov

Ecotoxicity Profile

Ecotoxicity studies are crucial for determining the potential harm a chemical substance can cause to aquatic ecosystems. For L-Cysteine hydrochloride monohydrate, aquatic toxicity has been evaluated for various organisms representing different trophic levels. The results indicate a low level of toxicity to fish, crustaceans, and algae. redox.com

Detailed findings from these studies are summarized in the table below. The LC50 (Lethal Concentration 50%) represents the concentration of the chemical that is lethal to 50% of the test population, while the EC50 (Effective Concentration 50%) is the concentration that causes a non-lethal effect (such as immobilization) in 50% of the test population.

Table 1: Aquatic Toxicity of L-Cysteine Hydrochloride Monohydrate redox.com
OrganismSpeciesEndpointExposure DurationResult
FishDanio rerio (Zebra fish)LC5096 hours>100 mg/L
CrustaceaDaphnia magna (Water flea)EC5048 hours>100 mg/L
Algae/Aquatic PlantsPseudokirchneriella subcapitataEC5072 hours>100 mg/L

These results demonstrate that high concentrations of the substance are required to elicit an acute toxic response in these organisms, suggesting a low immediate risk to aquatic life from typical research-related discharges, assuming proper dilution and waste management protocols are followed.

Biodegradability and Persistence

Studies have shown that L-Cysteine hydrochloride monohydrate is readily biodegradable. redox.com In one study, it demonstrated a 98% degradation over a 28-day period. redox.com This high level of biodegradability indicates that the compound is unlikely to persist in the environment.

Table 2: Biodegradability of L-Cysteine Hydrochloride Monohydrate redox.com
Test ParameterResultDuration
Biodegradability98%28 days

The rapid breakdown of this compound suggests that its potential for bioaccumulation is low. In research settings, this means that with appropriate waste management practices that allow for microbial action, the environmental footprint of DL-Cysteine hydrochloride monohydrate can be effectively minimized.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches with Enhanced Sustainability

The traditional chemical synthesis of cysteine derivatives often involves harsh conditions and hazardous reagents, prompting a shift towards more environmentally benign methodologies. Future research is increasingly focused on "green chemistry" principles to enhance the sustainability of DL-Cysteine hydrochloride monohydrate production.

A primary avenue of exploration is the advancement of biotechnological production methods. Fermentation processes using genetically engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, offer a promising alternative to conventional extraction from animal products like hair and feathers. wacker.comnih.gov These bio-based methods utilize renewable feedstocks like glucose and inorganic trace elements, significantly reducing the environmental footprint. wacker.comrsc.org Research is ongoing to optimize microbial strains and fermentation conditions to improve yields and the sulfur conversion rate (SCR), thereby minimizing waste and pollution. rsc.org For instance, developing dynamic genetic circuits that respond to intermediate metabolites could enhance the efficiency of L-cysteine biosynthesis and sulfur reuse. rsc.org

Another key area is the use of enzymatic and biocatalytic processes. Enzymes can offer high selectivity and operate under mild conditions, avoiding the need for protecting groups and reducing the generation of hazardous waste. rsc.orgyoutube.com Furthermore, exploring cysteine itself as a sustainable sulfur source for synthesizing other valuable sulfur-containing amino acids in aqueous media represents a biomimetic and greener approach. rsc.org This strategy circumvents the use of toxic sulfur reagents, aligning with the goals of sustainable chemistry. rsc.org

Future research will likely focus on the following:

Strain Engineering: Developing more robust and efficient microbial strains for the high-yield production of DL-cysteine from renewable resources.

Biocatalyst Development: Discovering and engineering novel enzymes for stereoselective synthesis, potentially enabling the direct production of the DL-racemic mixture or its individual enantiomers with greater control.

Process Optimization: Refining downstream processing and purification techniques to reduce energy consumption and solvent use. For example, electrolysis is a cleaner method used to reduce L-cystine to L-cysteine. wacker.com

Alternative Reagents: Investigating safer and more sustainable reagents, such as in situ generation of bromine or HOBr, to replace hazardous chemicals used in current synthetic routes. rsc.org

Research AreaFocusPotential Impact
Microbial Fermentation Optimization of engineered E. coli and C. glutamicum strains.Reduced reliance on animal-derived sources, utilization of renewable feedstocks. wacker.comnih.gov
Enzymatic Synthesis Use of enzymes for selective synthesis under mild conditions.Decreased use of hazardous reagents and protecting groups, higher product purity. rsc.orgyoutube.com
Green Solvents Application of aqueous media for synthesis.Elimination of volatile organic solvents, improved process safety. rsc.org
Alternative Reagents Using cysteine as a sustainable sulfur donor.Avoidance of toxic sulfur-containing chemicals in the synthesis of other compounds. rsc.org

Advanced Analytical Techniques for Isomeric Purity

The biological functions of cysteine are stereospecific, with L-cysteine being a proteinogenic amino acid and D-cysteine acting as a signaling molecule in the nervous system. wikipedia.orgfrontiersin.orgnih.gov Therefore, the ability to accurately determine the enantiomeric (isomeric) purity of DL-Cysteine hydrochloride monohydrate is critical. Future research is aimed at developing more rapid, sensitive, and robust analytical methods for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are central to these efforts. nih.govnih.govacs.org A key focus is the development of novel chiral stationary phases (CSPs) that can achieve baseline separation of D- and L-cysteine enantiomers. nih.govchromatographyonline.com Crown-ether based CSPs, for example, have demonstrated effectiveness in separating amino acid enantiomers. chromatographyonline.com

Another strategy involves pre-column derivatization, where the cysteine enantiomers are reacted with a chiral reagent to form diastereomers that can be more easily separated on a standard, non-chiral column. nih.govmdpi.com Reagents such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA) are used for this purpose. nih.gov Research into new derivatization agents aims to improve reaction efficiency, detection sensitivity, and chromatographic behavior. nih.gov

Emerging techniques and future directions include:

Improved Chiral Stationary Phases: Designing CSPs with higher selectivity and efficiency for direct enantioseparation without derivatization. acs.orgjiangnan.edu.cn

Novel Derivatization Reagents: Synthesizing new reagents that offer faster reaction times and enhanced sensitivity for detection by fluorescence or mass spectrometry. nih.govmdpi.com

Capillary Electrophoresis (CE): Exploring CE with chiral selectors as a high-resolution alternative to HPLC, offering advantages in terms of sample volume and analysis speed. jiangnan.edu.cn

Spectroscopic Methods: Investigating techniques like Raman spectroscopy and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy for the rapid, non-destructive identification and quantification of cysteine, although their application to chirality is still an area for development. myfoodresearch.com

TechniqueApproachAdvantages & Research Focus
Chiral HPLC/UHPLC-MS Direct separation on Chiral Stationary Phases (CSPs) like Chiralpak® ZWIX(+) or (R,R)-Whelk-O 1. nih.govnih.govHigh resolution and sensitivity; focus on developing novel CSPs for better separation. acs.orgchromatographyonline.com
Derivatization with LC-MS Conversion of enantiomers into diastereomers using chiral reagents (e.g., AccQ-Tag, L-FDLA). nih.govnih.govImproved chromatographic behavior and detection; research into more efficient and sensitive reagents.
Capillary Electrophoresis (CE) Separation in a capillary using a chiral selector in the background electrolyte.High efficiency, small sample requirement; exploration of new chiral selectors like ionic liquids. jiangnan.edu.cn
Mass Spectrometry (Direct) Emerging MS methods like ion mobility-mass spectrometry for direct enantiomer discrimination without chromatography. acs.orgRapid, separation-free analysis; requires development of specialized instrumentation and reagents. acs.org

Exploration of DL-Cysteine Hydrochloride Monohydrate in Emerging Technologies

The distinct functional groups of cysteine—a thiol, an amine, and a carboxylic acid—make it a versatile building block for materials science and emerging technologies. researchgate.netnih.gov The thiol group, in particular, can bind strongly to metal surfaces, enabling the functionalization of nanoparticles. nih.gov Future research will further exploit these properties to create advanced materials.

In nanotechnology , cysteine is used as a capping and stabilizing agent in the synthesis of metallic nanoparticles, such as those made of gold, silver, and copper. nih.govrsc.orgrsc.org Cysteine-capped nanoparticles exhibit improved stability in aqueous media and can be further functionalized for specific applications. nih.govresearchgate.net An unexplored avenue is the comparative study of how DL-cysteine versus its individual enantiomers affects the physicochemical and biological properties of these nanoparticles. Research is moving towards creating multifunctional nanocarriers for targeted drug delivery, where cysteine derivatives form part of redox-responsive systems that release their payload in specific cellular environments. researchgate.net

In biomaterials science , cysteine is being incorporated into hydrogels for regenerative medicine and tissue engineering. mdpi.com These materials can be designed to be injectable and compatible with 3D printing technologies. mdpi.com The ability of cysteine's thiol group to form disulfide bonds provides a mechanism for cross-linking polymer chains, creating stable yet biodegradable scaffolds. Future work will focus on tuning the mechanical properties and degradation rates of these hydrogels by controlling the density of cysteine-mediated cross-links.

Potential applications in emerging technologies include:

Advanced Drug Delivery: Development of smart nanocarriers that use the redox chemistry of cysteine and cystine (its oxidized dimer) to trigger drug release in response to specific biological stimuli, such as the high glutathione (B108866) levels inside cancer cells. researchgate.net

Biosensors: Creating novel sensing platforms where cysteine-functionalized nanoparticles are used for the sensitive detection of analytes. The interaction between cysteine and copper particles is a particularly promising area for sensor development. nih.gov

Optoelectronics: Investigating the nonlinear optical properties of crystals grown from L-cysteine hydrochloride monohydrate for potential use in photonic and optoelectronic devices. spectroscopyonline.comchemicalbook.com

In-depth Mechanistic Studies of Biological Interactions

While the biological roles of L-cysteine are well-established, the functions of D-cysteine and the combined effects of the DL-racemic mixture are less understood. wikipedia.orgfrontiersin.org L-cysteine is a crucial component of proteins and the antioxidant glutathione. wikipedia.org D-cysteine, on the other hand, is now recognized as an important signaling molecule in the mammalian brain and a substrate for hydrogen sulfide (B99878) (H₂S) production, a gasotransmitter with protective effects in various tissues. frontiersin.orgnih.gov

A significant gap in knowledge exists regarding the biological interactions of DL-Cysteine hydrochloride monohydrate as a racemic mixture. Future research must investigate how the simultaneous presence of both D- and L-enantiomers influences cellular pathways. For instance, does D-cysteine compete with L-cysteine for transport into cells or for enzymatic processes? How does the administration of a racemic mixture affect the delicate balance of H₂S production, which can be generated from both enantiomers via different enzymatic pathways? frontiersin.org

Key research questions to be addressed include:

Stereo-specific Transport and Metabolism: Investigating the mechanisms of cellular uptake and metabolic fate of D- and L-cysteine when administered together.

Enzyme Inhibition/Activation: Determining if one enantiomer can modulate the activity of enzymes that act on the other. For example, L-cysteine can inhibit the activity of certain enzymes, and it is important to understand if D-cysteine has similar or opposing effects. sigmaaldrich.com

Redox Homeostasis: Exploring how the DL-mixture impacts cellular redox balance, considering that both enantiomers are involved in pathways related to antioxidants like glutathione and reactive species like H₂S. wikipedia.orgfrontiersin.org

Neurological Signaling: Further elucidating the role of D-cysteine in the central nervous system and how the presence of L-cysteine might influence its function as a neuromodulator. nih.gov

Studies have shown that L-cysteine can trap intermediate products of the Maillard reaction, such as 5-hydroxymethylfurfural, potentially mitigating the formation of harmful compounds in food. nih.gov It remains to be explored whether D-cysteine exhibits similar reactivity and if the DL-mixture could be more effective in this role.

Computational Design of Cysteine-Based Functional Materials

Computational modeling and simulation are becoming indispensable tools for predicting the properties of molecules and designing new materials. rsc.orgnih.gov For DL-Cysteine hydrochloride monohydrate, computational approaches offer a pathway to rationally design novel functional materials and to understand the compound's behavior at a molecular level.

Molecular docking studies can predict the binding affinity of cysteine derivatives to biological targets like enzymes, which could guide the development of new therapeutic agents. nih.govnih.gov For example, simulations have suggested that certain cysteine-based derivatives could be potential binders for enzymes like cyclooxygenase 2 (COX-2), indicating a possible role in anti-inflammatory treatments. nih.gov

In materials science, density functional theory (DFT) calculations can be used to investigate the adsorption geometry and energy of cysteine on surfaces, such as gold, which is crucial for designing stable nanoparticle systems. rsc.org These simulations can reveal how chirality influences the self-assembly of cysteine molecules on a surface, showing that racemic mixtures may form layers with more defects than pure enantiomers. rsc.org

Future research in this area will likely involve:

Rational Drug Design: Employing computational screening and molecular dynamics simulations to design cysteine-containing molecules with specific biological activities. nih.govnih.gov

Materials Simulation: Modeling the formation of cysteine-based polymers and hydrogels to predict their structural and mechanical properties before synthesis, accelerating the development of new biomaterials.

Understanding Reaction Mechanisms: Using computational chemistry to study the mechanisms of cysteine's antioxidant activity and its interactions with reactive oxygen species and other molecules. nih.govnih.gov

Predictive Toxicology: Developing computational models to predict the potential toxicity of novel cysteine derivatives, ensuring safety in their application.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new materials and applications based on the versatile chemistry of DL-cysteine. nih.gov

Q & A

Q. How can researchers verify the purity of DL-cysteine hydrochloride monohydrate in experimental settings?

To assess purity, follow pharmacopeial-grade protocols:

  • Solubility testing : Dissolve 1.0 g in 20 mL water; the solution should be colorless and nearly transparent .
  • Quantitative analysis : Use titration or HPLC to confirm purity within 98.0–102.0% .
  • Impurity profiling : Test for sulfates (≤0.029%), heavy metals (≤20 ppm), iron (≤3 ppm), and sulfur (≤1 ppm) via ICP-MS or colorimetric assays .

Q. What are the key physicochemical properties to consider when designing solubility studies for this compound?

  • Hygroscopicity : The monohydrate form is highly hygroscopic; store in airtight, light-protected containers to prevent degradation .
  • Aqueous solubility : Freely soluble in water (≥50 mg/mL), with solutions exhibiting acidity (pH ~1.5–2.5) due to the hydrochloride moiety .
  • Thermal stability : Dehydration occurs above 100°C; use thermogravimetric analysis (TGA) to monitor water content .

Q. How can researchers distinguish DL-cysteine hydrochloride monohydrate from its anhydrous or enantiomeric forms?

  • Molecular weight verification : Monohydrate (175.63 g/mol) vs. anhydrous (157.62 g/mol) via mass spectrometry .
  • Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., cyclodextrin columns) to differentiate D/L enantiomers .
  • Karl Fischer titration : Quantify water content (~10.2% for monohydrate) to confirm hydration status .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

  • Cross-validation : Compare data with authenticated reference standards (e.g., NIST or pharmacopeial materials) .
  • Sample preparation : Ensure consistent drying (e.g., 24h under vacuum) to eliminate variability from residual solvents or moisture .
  • Multi-technique analysis : Combine UV-Vis (λmax ~220 nm for thiol group), FTIR (S-H stretch ~2550 cm⁻¹), and ¹H-NMR (δ 3.0–4.0 ppm for CH₂ groups) to resolve ambiguities .

Q. What methodological approaches optimize the synthesis of DL-cysteine hydrochloride monohydrate for high-yield applications?

  • Reaction optimization : Use acetic anhydride and methylene chloride for N-acetylation/dehydrochlorination, monitoring pH (4.5–5.5) to prevent racemization .
  • Crystallization control : Slow cooling in ethanol/water mixtures (3:1 v/v) yields high-purity crystals; characterize via XRD to confirm monohydrate structure .
  • Yield enhancement : Add antioxidants (e.g., ascorbic acid) during synthesis to minimize thiol oxidation to cystine .

Q. How can researchers resolve discrepancies in CAS numbers or molecular formulas across literature sources?

  • Hydration state clarification : Confirm whether the compound is monohydrate (CAS 116797-51-4) or anhydrous (CAS 10318-18-0) using TGA .
  • Database cross-referencing : Cross-check CAS entries with SciFinder or PubChem, noting that some suppliers conflate monohydrate/anhydrous forms .
  • Structural validation : Use single-crystal X-ray diffraction to resolve ambiguities in molecular formula (e.g., C₃H₈ClNO₂S vs. C₃H₇NO₂S·HCl·H₂O) .

Q. What strategies ensure batch-to-batch consistency in DL-cysteine hydrochloride monohydrate for long-term studies?

  • Stability protocols : Store at 2–8°C with desiccants; monitor degradation via HPLC (e.g., cystine formation) monthly .
  • Quality control (QC) : Implement ISO/GMP standards, including residual solvent analysis (e.g., methylene chloride ≤0.1%) and microbial testing .
  • Interlaboratory calibration : Share reference samples with collaborating labs to standardize analytical methods (e.g., titrimetric vs. chromatographic purity assays) .

Methodological Challenges in Data Interpretation

Q. How should researchers handle conflicting bioactivity data in cellular vs. in vivo models using this compound?

  • Dosage adjustments : Account for differences in bioavailability; in vivo models may require higher doses due to metabolic clearance .
  • Redox environment control : Use thiol-specific probes (e.g., DTNB) to monitor intracellular glutathione levels, which can alter cysteine’s antioxidant effects .
  • Species-specific metabolism : Test metabolites (e.g., cystine) in plasma via LC-MS to identify interspecies variability .

Q. What advanced techniques validate the stereochemical integrity of DL-cysteine hydrochloride monohydrate in enantioselective studies?

  • Polarimetry : Measure optical rotation (expected near 0° for racemic DL-form) .
  • Chiral derivatization : Use Marfey’s reagent (FDAA) to separate D/L enantiomers via reversed-phase HPLC .
  • X-ray crystallography : Resolve absolute configuration in crystal lattices to confirm racemic composition .

Contradiction Analysis in Literature

Q. Why do some sources report a molecular weight of g/mol, while others cite g/mol?

This discrepancy arises from hydration state:

  • Anhydrous form : C₃H₇NO₂S·HCl (157.62 g/mol) .
  • Monohydrate : C₃H₇NO₂S·HCl·H₂O (175.63 g/mol) .
    Researchers must verify hydration via TGA or Karl Fischer titration to avoid miscalculations in molarity-based experiments .

Q. How can conflicting CAS numbers (e.g., 116797-51-4 vs. 96998-61-7) be reconciled?

  • Supplier-specific nomenclature : Some vendors use proprietary identifiers for monohydrate forms .
  • Database errors : Cross-reference with authoritative sources (e.g., NIST or Reaxys) to confirm CAS assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.